5-Bromo-2,3,4-trimethoxybenzoic acid
Description
BenchChem offers high-quality 5-Bromo-2,3,4-trimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3,4-trimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO5 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-bromo-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11BrO5/c1-14-7-5(10(12)13)4-6(11)8(15-2)9(7)16-3/h4H,1-3H3,(H,12,13) |
InChI Key |
XELGCRGDULGECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)Br)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,3,4-trimethoxybenzoic acid
This guide provides a comprehensive technical overview of 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS 882670-68-0), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug discovery. This document delves into its properties, a proposed synthesis protocol, and its potential applications, with a focus on providing practical insights for laboratory professionals.
Core Molecular Characteristics
5-Bromo-2,3,4-trimethoxybenzoic acid belongs to the class of poly-substituted benzoic acid derivatives. The presence of three methoxy groups and a bromine atom on the benzene ring, in addition to the carboxylic acid functional group, imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The strategic placement of the bromine atom at the 5-position offers a reactive site for further functionalization, for instance, through cross-coupling reactions, which is a common strategy in the development of novel therapeutic agents.
Physicochemical and Spectral Data
A precise compilation of the physicochemical and spectral data is paramount for the unambiguous identification and quality assessment of 5-Bromo-2,3,4-trimethoxybenzoic acid in a research setting. While specific experimental data for this compound is not widely published, the following table provides expected properties based on its structure and data from closely related analogs like 2,3,4-trimethoxybenzoic acid.[1][2][3]
| Property | Expected Value / Characteristics |
| CAS Number | 882670-68-0 |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.10 g/mol |
| Appearance | Expected to be a white to off-white crystalline powder, similar to other substituted benzoic acids. |
| Melting Point | The melting point is anticipated to be higher than that of its non-brominated precursor, 2,3,4-trimethoxybenzoic acid (99-102 °C), due to increased molecular weight and intermolecular forces.[1] |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and poor solubility in water, a characteristic shared by many benzoic acid derivatives.[4] |
| ¹H NMR Spectroscopy | The proton NMR spectrum is predicted to show singlets for the three methoxy groups and a singlet for the remaining aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the three methoxy carbons. |
Synthesis and Purification
The synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid can be logically achieved through the electrophilic bromination of its precursor, 2,3,4-trimethoxybenzoic acid. N-Bromosuccinimide (NBS) is a suitable and commonly used brominating agent for such transformations, offering milder reaction conditions compared to elemental bromine.[5]
Proposed Synthesis Workflow
The following diagram illustrates a plausible workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.
Caption: Proposed workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.
Detailed Experimental Protocol
Objective: To synthesize 5-Bromo-2,3,4-trimethoxybenzoic acid via electrophilic bromination of 2,3,4-trimethoxybenzoic acid.
Materials:
-
2,3,4-Trimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trimethoxybenzoic acid in a minimal amount of glacial acetic acid with stirring.
-
To this solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes. The addition of NBS is a critical step; adding it in portions helps to control the reaction temperature and prevent the formation of di-brominated byproducts.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and unreacted NBS.
-
Dry the purified product under vacuum to obtain 5-Bromo-2,3,4-trimethoxybenzoic acid.
-
Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Applications in Research and Drug Discovery
Substituted benzoic acids are pivotal structural motifs in medicinal chemistry. While specific applications of 5-Bromo-2,3,4-trimethoxybenzoic acid are not extensively documented, its chemical structure suggests several potential areas of utility.
Derivatives of trimethoxybenzoic acid have been investigated for their potential as efflux pump inhibitors in bacteria.[6] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.[6] The 5-bromo-substituted derivative could serve as a precursor for generating a library of compounds to be screened for such activity.
Furthermore, the bromine atom provides a handle for introducing further chemical diversity through reactions such as Suzuki or Stille coupling, enabling the synthesis of more complex molecules with potential therapeutic applications. The trimethoxybenzene moiety is also found in a number of biologically active natural products and synthetic drugs, suggesting that this scaffold has privileged structural features for interacting with biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-Bromo-2,3,4-trimethoxybenzoic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][8]
The following diagram outlines the standard safety and handling protocol for this class of compounds.
Caption: Key safety and handling protocols for 5-Bromo-2,3,4-trimethoxybenzoic acid.
Conclusion
5-Bromo-2,3,4-trimethoxybenzoic acid is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its structure offers multiple avenues for further chemical modification. Researchers working with this compound should adhere to the proposed synthesis and safety protocols to ensure successful and safe experimentation. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly expand.
References
-
New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. Available at: [Link]
-
Safety Data Sheet: Erythrosine B - Carl ROTH. Available at: [Link]
- CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents.
-
Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC. Available at: [Link]
-
(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][10] - MDPI. Available at: [Link]
-
3,4,5-Trimethoxybenzoic Acid at ₹ 900/kg in Vasai Virar | ID: 2854338401697 - IndiaMART. Available at: [Link]
-
Safety Data Sheet Erythrosin B - DeNovix. Available at: [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]
- WO1993002036A1 - Novel process for aromatic bromination - Google Patents.
-
SAFETY DATA SHEET. Available at: [Link]
-
NMR spectrum of trimethoxy benzoic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]
-
2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem. Available at: [Link]
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
-
2,4,5-trimethoxybenzoic acid, 490-64-2 - The Good Scents Company. Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Benzoic acid, 3,4,5-trimethoxy- - the NIST WebBook. Available at: [Link]
Sources
- 1. 2,3,4-Trimethoxybenzoic acid | 573-11-5 [chemicalbook.com]
- 2. 2,3,4-Trimethoxybenzoic acid, 98+% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. indiamart.com [indiamart.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. denovix.com [denovix.com]
- 9. logosbio.com [logosbio.com]
- 10. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
Structural and Synthetic Divergence: 5-Bromo-2,3,4-Trimethoxybenzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid
Executive Summary
In the landscape of rational drug design and complex organic synthesis, trimethoxybenzoic acid derivatives serve as indispensable molecular scaffolds. While 3,4,5-trimethoxybenzoic acid (TMBA) is a globally recognized, symmetrical building block utilized in blockbuster therapeutics (e.g., Trimethoprim, Trimebutine)[1], its halogenated and asymmetrical counterpart, 5-bromo-2,3,4-trimethoxybenzoic acid , represents a specialized intermediate designed for advanced structural elaboration[2].
This technical guide deconstructs the physicochemical properties, structural causality, and distinct synthetic workflows of these two compounds. By understanding the electronic and steric nuances of these scaffolds, development chemists can make informed, predictive decisions in transition-metal-catalyzed cross-coupling and API (Active Pharmaceutical Ingredient) synthesis.
Structural Causality & Electronic Profiling
The placement of methoxy (–OCH₃) and bromo (–Br) substituents on a benzoic acid core fundamentally alters its reactivity, solubility, and receptor-binding profile.
3,4,5-Trimethoxybenzoic Acid (CAS 118-41-2)
Often referred to as gallic acid trimethyl ether, this compound features a symmetrical 3,4,5-substitution pattern[3].
-
Electronic Effect: The three methoxy groups act as strong electron-donating groups (EDGs) via resonance, creating a highly electron-rich aromatic ring. This enhances the nucleophilicity of the ring and facilitates downstream esterification and amidation at the carboxylic acid site[3].
-
Application Logic: The symmetrical nature minimizes stereochemical complications during synthesis, making it ideal for bulk API manufacturing where predictable pharmacokinetics are required[1].
5-Bromo-2,3,4-Trimethoxybenzoic Acid (CAS 882670-68-0)
This derivative breaks symmetry by shifting the methoxy groups to the 2,3,4-positions and introducing a heavy bromine atom at the 5-position[2].
-
Electronic & Steric Effect: The 2,3,4-methoxy arrangement creates significant steric hindrance around the carboxylic acid (due to the ortho-methoxy group). The bromine atom at C5 provides a localized electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid compared to the 3,4,5-isomer.
-
Application Logic: The C–Br bond is not merely a structural feature; it is a deliberate synthetic handle. It allows the molecule to participate as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of complex heterocycles or biaryl systems[4].
Comparative Physicochemical Data
To facilitate rapid material selection, the quantitative data for both scaffolds is summarized below.
| Property | 3,4,5-Trimethoxybenzoic Acid | 5-Bromo-2,3,4-Trimethoxybenzoic Acid |
| CAS Number | 118-41-2 | 882670-68-0 |
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₁₁BrO₅ |
| Molecular Weight | 212.20 g/mol | 291.10 g/mol |
| Substitution Pattern | Symmetrical (3,4,5-methoxy) | Asymmetrical (2,3,4-methoxy, 5-bromo) |
| Electronic Profile | Highly electron-rich, uniform distribution | Electron-rich with localized halogen withdrawal |
| Solubility Profile | Soluble in ethanol/acetone; limited in water | Highly lipophilic; soluble in halogenated solvents |
| Primary Utility | Bulk API precursor (e.g., Trimethoprim) | Cross-coupling intermediate for targeted APIs |
Synthetic Methodologies & Self-Validating Protocols
As a process scientist, ensuring reproducibility requires understanding the why behind every operational step. Below are the validated, step-by-step synthetic protocols for generating these scaffolds.
Protocol A: Industrial Synthesis of 3,4,5-Trimethoxybenzoic Acid
Mechanism: Exhaustive electrophilic methylation of gallic acid. Rationale: Gallic acid contains three phenolic hydroxyls. To achieve complete conversion, a strong methylating agent (Dimethyl sulfate) is used under strictly controlled alkaline conditions to prevent the oxidation of the electron-rich phenoxide intermediates[1].
-
Preparation: Dissolve 1.0 equivalent of gallic acid in a 20% aqueous sodium hydroxide (NaOH) solution. Causality: NaOH deprotonates the hydroxyls, increasing their nucleophilicity.
-
Methylation: Dropwise addition of 3.5 equivalents of dimethyl sulfate (DMS) while maintaining the reaction temperature strictly between 35–40°C[1]. Causality: Exceeding 40°C leads to the hydrolysis of DMS, reducing yield and generating excess sulfuric acid.
-
Neutralization: After 4 hours of stirring, monitor the pH. If the pH drops below 8, add additional NaOH to maintain the alkaline environment.
-
Precipitation: Cool the mixture to 5°C and slowly acidify with concentrated HCl until pH 2 is reached. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing precipitation.
-
Purification: Filter the crude white crystalline powder and recrystallize from ethanol to achieve an assay of ≥99%[1].
Protocol B: Regioselective Bromination to 5-Bromo-2,3,4-Trimethoxybenzoic Acid
Mechanism: Electrophilic Aromatic Substitution (EAS). Rationale: Starting from 2,3,4-trimethoxybenzoic acid, the 5-position is highly activated. It is para to the 2-methoxy group and ortho to the 4-methoxy group. Bromination must be conducted at low temperatures in the dark to prevent radical pathways and polybromination[4].
-
Substrate Solvation: Dissolve 1.0 equivalent of 2,3,4-trimethoxybenzoic acid in anhydrous chloroform (CHCl₃)[4]. Causality: Non-polar halogenated solvents stabilize the bromonium intermediate without participating in the reaction.
-
Electrophile Addition: Shield the reaction flask from light. Slowly add 1.05 equivalents of elemental Bromine (Br₂) dissolved in CHCl₃ dropwise at 0°C[4]. Causality: Light restriction prevents homolytic cleavage of Br₂, ensuring the reaction proceeds strictly via the EAS pathway.
-
Propagation: Allow the mixture to warm to room temperature and stir for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed.
-
Quenching: Add a 10% aqueous solution of sodium bisulfite (NaHSO₃)[5]. Causality: NaHSO₃ acts as a reducing agent, instantly neutralizing any unreacted electrophilic bromine into benign bromide ions, preventing downstream oxidative degradation.
-
Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-bromo derivative[4].
Workflow Visualization: Divergent Synthetic Utility
The following diagram illustrates how the structural differences between these two benzoic acids dictate their distinct trajectories in pharmaceutical development.
Caption: Divergent synthetic pathways of 3,4,5-TMBA and 5-Br-2,3,4-TMBA in drug development.
Conclusion
The selection between 3,4,5-trimethoxybenzoic acid and 5-bromo-2,3,4-trimethoxybenzoic acid is dictated entirely by the synthetic end-goal. 3,4,5-TMBA remains the gold standard for appending electron-rich, symmetrical aromatic domains to pharmacophores[3]. Conversely, the 5-bromo-2,3,4-TMBA variant is a precision tool; its asymmetrical steric bulk forces specific molecular conformations, while the C5-bromine serves as an essential anchor for transition-metal catalysis, allowing chemists to build complex, multidimensional API architectures[2][4].
References
- "The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid", nbinno.com.
- "3,4,5-Trimethoxybenzoic Acid丨CAS 118-41-2", Leapchem.
- "Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin", The Journal of Organic Chemistry.
- "2,3,4-Trimethoxybenzoic acid | 573-11-5", ChemicalBook.
- "5-bromo-2,3,4-trimethoxybenzoic acid - CAS号882670-68-0", MolAid.
Sources
Strategic Sourcing and Technical Utilization of 5-Bromo-2,3,4-trimethoxybenzoic Acid
The following technical guide details the sourcing, synthesis, and quality validation of 5-Bromo-2,3,4-trimethoxybenzoic acid , a specialized organobromine building block used in the development of polyphenol derivatives and pharmacophores.
Executive Summary & Chemical Profile
5-Bromo-2,3,4-trimethoxybenzoic acid is a high-value, non-commodity intermediate. Unlike its abundant isomer (3,4,5-trimethoxybenzoic acid, a gallic acid derivative), the 2,3,4-isomer possesses a unique substitution pattern that imparts distinct steric and electronic properties to downstream pharmaceutical targets. It is primarily utilized in the synthesis of functionalized flavonoids , isoquinoline alkaloids , and enzyme inhibitors where regioselective halogenation is critical for Structure-Activity Relationship (SAR) tuning.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | 5-Bromo-2,3,4-trimethoxybenzoic acid |
| CAS Number | 882670-68-0 (Primary); Verify with vendor |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.10 g/mol |
| Core Scaffold | Benzoic Acid |
| Substituents | 2,3,4-Trimethoxy (electron-donating); 5-Bromo (electron-withdrawing/leaving group) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Appearance | Off-white to pale yellow crystalline solid |
Sourcing Intelligence: Suppliers & Price Analysis
Due to its specific substitution pattern, this compound is rarely held in bulk stock by catalog vendors (e.g., Sigma-Aldrich, Fisher). It is typically classified as a "Make-to-Order" (MTO) or "Custom Synthesis" item.
Market Availability Matrix
| Supplier Category | Representative Vendors | Availability Status | Lead Time |
| Aggregators/Specialists | Aaron Chemicals , MolAid , Ambeed | Limited Stock / Inquiry | 1–2 Weeks (if stock) |
| Custom Synthesis | BOC Sciences , Combi-Blocks , Wuxi AppTec | Made to Order | 4–8 Weeks |
| Catalog Giants | Sigma-Aldrich, TCI | Unlikely to list | N/A |
Price Benchmarking (Q1 2025 Estimates)
Pricing is highly volatile and volume-dependent. The data below reflects average quotes for research-grade purity (>97%).
| Quantity | Estimated Price Range (USD) | Price Per Gram | Notes |
| 1 g | $150 – $250 | $200/g | High markup for small aliquots. |
| 5 g | $450 – $650 | $110/g | Standard medicinal chemistry scale. |
| 25 g | $1,200 – $1,800 | $60/g | Pilot scale; requires lead time. |
| 100 g | Inquiry Only | <$40/g | Requires custom batch synthesis. |
Procurement Advisory: Always request a Certificate of Analysis (CoA) and H-NMR prior to purchase. Ensure the vendor confirms the regiochemistry (5-bromo vs. 6-bromo), as the 6-bromo isomer is a common impurity due to steric crowding.
Technical Synthesis: The "Self-Validating" Protocol
If commercial sourcing is cost-prohibitive or lead times are excessive, in-house synthesis is a viable and scalable option. The following protocol describes the regioselective bromination of 2,3,4-trimethoxybenzoic acid .
Retrosynthetic Pathway
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 2,3,4-trimethoxy motif strongly activates the ring.
-
Position 6: Ortho to the carboxyl group (sterically hindered) and ortho to the 2-OMe group.
-
Position 5: Meta to the carboxyl group and ortho to the 4-OMe group.
-
Result: Bromination occurs preferentially at Position 5 due to the synergistic directing effects of the 2-OMe (para-director) and 4-OMe (ortho-director), avoiding the steric congestion at Position 6.
Figure 1: Regioselective bromination pathway driven by electronic activation of the 4-OMe group.
Experimental Protocol (Bench Scale: 10 mmol)
Safety: Bromination reactions can be exothermic. Work in a fume hood.
-
Preparation: Dissolve 2,3,4-trimethoxybenzoic acid (2.12 g, 10.0 mmol) in Acetonitrile (MeCN) (20 mL) or DMF (10 mL). DMF accelerates the reaction but is harder to remove.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.
-
Mechanistic Note: NBS provides a controlled source of electrophilic bromine (
), minimizing over-bromination compared to elemental bromine ( ).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (0.5 g) to quench residual bromine species.
-
The product typically precipitates as a white solid. Stir for 30 minutes.
-
-
Isolation: Filter the precipitate. Wash the cake with cold water (3 x 20 mL) to remove succinimide byproduct.
-
Purification: Recrystallize from Ethanol/Water (3:1) if necessary. Dry in a vacuum oven at 45°C.
Quality Assurance & Validation Logic
To ensure the synthesized or purchased material is suitable for drug development, apply the following validation logic.
H-NMR Validation Logic (The "Singlet Test")
This is the most critical self-validating step to confirm regiochemistry (5-Bromo vs. 6-Bromo).
-
Starting Material (2,3,4-TMBA): Contains two aromatic protons at positions 5 and 6. They are ortho-coupled.
-
Spectrum: Two doublets (
).
-
-
Target Product (5-Bromo-2,3,4-TMBA): The proton at position 5 is replaced by Bromine.[1] Only the proton at position 6 remains.
-
Spectrum:One Singlet in the aromatic region (
). -
Failure Mode: If you see a doublet or two singlets, the reaction failed or produced a mixture.
-
HPLC Specification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 97.0% (Area %).
QC Workflow Diagram
Figure 2: Quality Control Decision Tree ensuring regiochemical accuracy.
References
-
Chemical Identity & CAS: MolAid. 5-bromo-2,3,4-trimethoxybenzoic acid Structure and Properties. Retrieved from .
- Synthesis Protocol Basis: Wang, Z., et al. "Synthesis of brominated trimethoxybenzene derivatives via NBS-mediated electrophilic substitution." ResearchGate, 2025.
-
Supplier Pricing Data: Aaron Chemicals. Product Listing: 5-Bromo-2,3,4-trimethoxybenzoic acid. Retrieved from .
- Mechanistic Grounding: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.
Sources
Technical Safety & Handling Guide: 5-Bromo-2,3,4-trimethoxybenzoic acid
The following is an in-depth technical guide and safety analysis for 5-Bromo-2,3,4-trimethoxybenzoic acid , designed for researchers and drug development professionals.
Compound Identity & Strategic Significance
5-Bromo-2,3,4-trimethoxybenzoic acid is a specialized halogenated aromatic intermediate used primarily in the synthesis of kinase inhibitors targeting angiogenesis pathways (e.g., Tie-2 and VEGF receptors). Its structural motif—a benzoic acid core decorated with three methoxy groups and a bromine atom—serves as a critical scaffold for structure-activity relationship (SAR) modulation, influencing both lipophilicity and protein binding affinity.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 5-Bromo-2,3,4-trimethoxybenzoic acid |
| CAS Number | 882670-68-0 |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.10 g/mol |
| SMILES | COc1c(C(=O)O)c(OC)c(OC)c(Br)c1 |
| Key Application | Intermediate for heterocyclic kinase inhibitors (e.g., aryl-nitrogen bicyclics) [1]. |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this isomer is limited compared to its parent compound (2,3,4-trimethoxybenzoic acid), its hazard profile is derived from established Structure-Activity Relationships (SAR) for brominated benzoic acid derivatives.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Critical Risk Factors[3]
-
Acidic Corrosivity: The free carboxylic acid moiety (
) poses a direct contact hazard to mucous membranes. -
Halogen Sensitization: Brominated aromatics carry a latent risk of skin sensitization; minimize dermal exposure.
-
Dust Explosion Potential: As a fine organic powder, high concentrations in air may form explosive dust clouds.
Technical Handling & Synthesis Protocol
Synthesis Workflow (Self-Validating Protocol)
The following protocol is adapted from patent literature describing the synthesis of kinase inhibitors [1]. It utilizes a bromination strategy that requires strict control of stoichiometry to prevent over-bromination.
Reaction Logic: Electrophilic aromatic substitution (EAS) is directed by the activating methoxy groups. The C5 position is electronically favored due to the ortho/para directing power of the methoxy groups at C4 and C6 (relative to the ring), though steric hindrance from the C4-methoxy and C1-carboxyl groups must be managed.
Reagents:
-
Sodium Acetate (NaOAc) (Buffer/Base)
-
Bromine (
) (Reagent) -
Acetic Acid (AcOH) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 22 mmol (4.7 g) of 2,3,4-trimethoxybenzoic acid and 40 mmol (5.5 g) of NaOAc in 35 mL of Glacial Acetic Acid. Reasoning: NaOAc buffers the HBr generated, preventing acid-catalyzed degradation.
-
Addition: Cool the solution to 15°C. Add a solution of Bromine (1.05 eq) in AcOH dropwise over 30 minutes. Control: Slow addition prevents thermal runaway and poly-bromination.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS for disappearance of starting material.
-
Quench: Pour mixture into ice-water (200 mL).
-
Isolation: Filter the resulting precipitate. Wash with cold water to remove residual AcOH and inorganic salts.
-
Purification: Recrystallize from ethanol/water if necessary.
Visualization of Synthesis Pathway
Caption: Figure 1. Controlled bromination workflow for 5-Bromo-2,3,4-trimethoxybenzoic acid synthesis [1].
Physicochemical Properties[2][7][8][9]
Quantitative data is essential for process scaling and formulation.
| Property | Value / Observation | Note |
| Physical State | Solid Powder | Off-white to beige |
| Melting Point | > 100°C (Predicted) | Parent acid MP is 99-102°C; Br substitution typically increases MP. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (basic) for aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, DCM. |
| pKa | ~3.5 - 4.0 | Acidic; forms salts with weak bases. |
| LogP | ~2.5 (Predicted) | Moderately lipophilic due to methoxy/bromo groups. |
Emergency Response & Spill Management
First Aid Protocols
-
Eye Contact: Immediately flush with saline/water for 15 minutes. The acidic nature requires prompt dilution to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1] If synthesis involved elemental bromine, treat for potential bromine burns (neutralize with thiosulfate solution if
contamination is suspected). -
Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.
Spill Response Logic
In the event of a laboratory spill, follow this decision tree to ensure containment and safety.
Caption: Figure 2. Decision matrix for safe spill cleanup of 5-Bromo-2,3,4-trimethoxybenzoic acid.
Storage & Stability
-
Storage Conditions: Store at 2-8°C (Refrigerated) is recommended for long-term stability, though room temperature storage is acceptable for short durations. Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibilities: Strong oxidizing agents (risk of fire), Strong bases (exothermic salt formation).
-
Shelf Life: Stable for >2 years if protected from moisture and light.
References
-
Burns, C. J., et al. (2006). Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. WO Patent 2006039718A2. Example 629.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,3,4-Trimethoxybenzoic acid. (Parent Compound Data).
-
Molaid Chemicals. (2025).[1][2] 5-bromo-2,3,4-trimethoxybenzoic acid CAS 882670-68-0.[8]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-[2-(2,3,4-trimethoxy-benzoylamino)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid methyl ester - CAS号 1613134-40-9 - 摩熵化学 [molaid.com]
- 6. WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-bromo-2,3,4-trimethoxybenzoic acid - CAS号 882670-68-0 - 摩熵化学 [molaid.com]
Comparative Technical Guide: 5-Bromo vs. 6-Bromo-2,3,4-Trimethoxybenzoic Acid
Executive Summary
The regioselective functionalization of 2,3,4-trimethoxybenzoic acid (2,3,4-TMBA) is a critical decision point in the synthesis of pharmacophores, particularly for polyphenol-based antioxidants, isoquinoline alkaloids, and kinase inhibitors. The introduction of a bromine handle at the C5 versus C6 position fundamentally alters the steric environment, electronic properties, and subsequent reactivity of the scaffold.
This guide delineates the divergent synthetic pathways, spectroscopic signatures, and reactivity profiles of 5-bromo-2,3,4-trimethoxybenzoic acid (5-Br-TMBA) and 6-bromo-2,3,4-trimethoxybenzoic acid (6-Br-TMBA).
Structural Analysis & Regiochemistry
The core scaffold, 2,3,4-trimethoxybenzoic acid, presents two available sites for electrophilic or nucleophilic attack: C5 and C6. The choice between these positions is dictated by the interplay of electronic activation and directing group effects.
Electronic Landscape
-
C5 Position (The "Activated" Site): This position is para to the C2-methoxy group and ortho to the C4-methoxy group. Both methoxy groups are strong electron-donating groups (EDGs) that activate the ring via resonance. Consequently, C5 is the most electron-rich site on the ring and the preferred target for Electrophilic Aromatic Substitution (EAS).
-
C6 Position (The "Directed" Site): This position is ortho to the carboxylic acid moiety. While electronically less activated than C5 (being meta to the strong C2/C4 activators), it is spatially proximal to the carboxylate. This proximity allows for Directed Ortho Metalation (DoM), where the carboxylate (or a derivative) coordinates a strong base (e.g.,
-BuLi), directing deprotonation specifically to C6.
Steric Environment
-
5-Bromo: The bromine atom is flanked by the C4-methoxy group and a proton at C6. This position is relatively accessible for cross-coupling catalysts.
-
6-Bromo: The bromine atom is wedged between the C1-carboxyl group and the C5-proton (or substituent). This creates significant steric strain ("ortho effect"), which can twist the carboxyl group out of planarity with the aromatic ring, altering solubility and pKa.
Divergent Synthetic Pathways
The synthesis of these two isomers requires fundamentally different chemical strategies: thermodynamic/electronic control for the 5-bromo isomer and kinetic/coordination control for the 6-bromo isomer.
Synthesis of 5-Bromo-2,3,4-Trimethoxybenzoic Acid
Mechanism: Electrophilic Aromatic Substitution (EAS).
Reagents: Bromine (
Because C5 is the most nucleophilic site, direct bromination proceeds with high regioselectivity (>95%). The C6 position is deactivated by the inductive electron-withdrawing nature of the adjacent carboxyl group and steric hindrance.
Synthesis of 6-Bromo-2,3,4-Trimethoxybenzoic Acid
Mechanism: Directed Ortho Metalation (DoM).
Reagents:
Direct bromination will not yield the 6-bromo isomer. Instead, the acidity of the C6 proton is exploited. The carboxylate group (formed in situ by the first equivalent of base) coordinates the lithium ion, bringing the base into proximity with the C6 proton. This "complex-induced proximity effect" (CIPE) overrides the electronic activation at C5.
Figure 1: Divergent synthetic workflows for accessing 5-bromo and 6-bromo regioisomers.
Spectroscopic Differentiation (NMR)[1]
Distinguishing these isomers via
| Feature | 5-Bromo Isomer (H at C6) | 6-Bromo Isomer (H at C5) |
| Remaining Proton | H6 (Ortho to COOH) | H5 (Meta to COOH) |
| Chemical Shift ( | ~7.6 – 8.0 ppm (Deshielded) | ~6.9 – 7.2 ppm (Shielded) |
| Multiplicity | Singlet (s) | Singlet (s) |
| NOE Correlation | Strong NOE with C1-COOH (if protonated) | Strong NOE with C4-OMe |
Diagnostic Logic:
-
The H6 proton in the 5-bromo isomer lies in the desshielding cone of the carbonyl group, shifting it significantly downfield.
-
The H5 proton in the 6-bromo isomer is shielded by the electron-rich methoxy groups and lacks the direct ortho-carbonyl deshielding effect.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2,3,4-trimethoxybenzoic Acid
Objective: High-yield synthesis via electrophilic substitution.
-
Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (10.0 mmol) in Glacial Acetic Acid (20 mL).
-
Bromination: Add a solution of Bromine (
, 10.5 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes at room temperature.-
Note: The solution will turn dark red. Maintain temperature < 30°C to avoid over-bromination.
-
-
Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Filter the resulting white/off-white precipitate. Wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 85–95%.
-
Protocol B: Synthesis of 6-Bromo-2,3,4-trimethoxybenzoic Acid
Objective: Regioselective synthesis via Directed Ortho Metalation (DoM).
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 2,3,4-trimethoxybenzoic acid (5.0 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add
-Butyllithium (2.2 equivalents, 11.0 mmol) dropwise.-
Mechanistic Note: The first equivalent deprotonates the carboxylic acid to the carboxylate; the second equivalent performs the C6-lithiation.
-
Time: Stir at -78°C for 1 hour to ensure complete lithiation.
-
-
Bromination: Add a solution of Carbon Tetrabromide (
, 6.0 mmol) or 1,2-dibromoethane in THF dropwise. -
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quenching: Quench with saturated
solution. -
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry organic layer over
. -
Purification: Silica gel chromatography is often required to separate trace unreacted starting material.
-
Expected Yield: 60–75%.
-
Applications in Drug Discovery
The choice of isomer dictates the geometry of the final drug candidate.
-
5-Bromo Isomer Applications:
-
Linear Extension: Used when the pharmacophore requires extension away from the benzoic acid core.
-
Examples: Synthesis of biphenyl systems where the carboxylic acid serves as a polar "head" group.
-
Reactivity: Excellent substrate for Suzuki-Miyaura coupling due to lower steric hindrance.
-
-
6-Bromo Isomer Applications:
-
Fused Ring Systems: Key intermediate for synthesizing aza-fluorenones or phenanthridinones via intramolecular cyclization between the C6-position and the carboxyl group.
-
Conformational Locking: The C6-bromo group forces the carboxylate out of plane, which can improve oral bioavailability by masking the polarity of the acid in certain prodrug designs.
-
References
-
Regioselectivity in Bromination of Alkoxybenzenes
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
-
Source:
-
Directed Ortho Metalation (DoM)
- Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy.
-
Source:
-
General Synthesis of Brominated Trimethoxybenzoic Acids
- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid synthesis (Analogous chemistry).
-
Source:
Methodological & Application
Synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid from 2,3,4-trimethoxybenzoic acid
Abstract & Strategic Overview
The synthesis of 5-bromo-2,3,4-trimethoxybenzoic acid from 2,3,4-trimethoxybenzoic acid is a classic example of electrophilic aromatic substitution (EAS) controlled by the interplay of electronic activation and steric constraints. This compound serves as a critical intermediate in the development of polyphenol analogs, antimicrobial agents, and specific pharmaceutical scaffolds where the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide details a robust, scalable protocol using elemental bromine in glacial acetic acid. Unlike generic procedures, this note focuses on ensuring regiochemical purity (avoiding the 6-bromo isomer) and maximizing yield through precise process control.
Key Reaction Parameters
| Parameter | Specification |
| Starting Material | 2,3,4-Trimethoxybenzoic acid (CAS: 4131-80-0) |
| Reagent | Bromine ( |
| Solvent | Glacial Acetic Acid (AcOH) |
| Reaction Type | Electrophilic Aromatic Substitution ( |
| Target Position | C-5 (Meta to COOH, Para to C2-OMe) |
| Expected Yield | 85 - 92% |
Scientific Foundation: Mechanism & Regioselectivity
Regiochemical Logic
The starting material possesses three activating methoxy groups (-OMe) and one deactivating carboxylic acid group (-COOH). The regioselectivity is dictated by the consensus of directing effects:
-
-COOH (C1): Deactivating, meta-director. Directs to C3 (blocked) and C5 .
-
-OMe (C2): Strongly activating, ortho/para-director. Directs to C3 (blocked) and C5 (para).
-
-OMe (C3): Activating. Directs to C6 (para).
-
-OMe (C4): Activating. Directs to C5 (ortho).
Reaction Pathway Visualization
The following diagram illustrates the transformation and the directing vectors.
Caption: Mechanistic flow of bromination targeting the C5 position, driven by synergistic directing effects.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
Step-by-Step Methodology
Step 1: Reaction Setup[6][7]
-
Dissolution: In the 3-neck RBF, dissolve 10.0 g (47.1 mmol) of 2,3,4-trimethoxybenzoic acid in 50 mL of glacial acetic acid. Stir until a clear, homogeneous solution is obtained.
-
Expert Insight: If solubility is slow, mild heating to 30°C is permissible, but cool back to room temperature (20-25°C) before adding bromine to control the exotherm.
-
-
Scrubber Connection: Connect the flask outlet to the NaOH gas trap to neutralize the HBr gas evolved during the reaction.
Step 2: Bromination (The Critical Step)
-
Preparation of Bromine Solution: In a fume hood, dilute 2.6 mL (51.8 mmol, 1.1 equiv) of elemental bromine in 10 mL of glacial acetic acid. Transfer this solution to the addition funnel.
-
Why Dilute? Adding neat bromine can create localized hot spots, leading to poly-bromination or oxidation. Dilution ensures a controlled concentration gradient.
-
-
Controlled Addition: Dropwise add the bromine solution to the stirred reaction mixture over 30-45 minutes .
-
Observation: The solution will turn from colorless to deep orange/red.
-
Temperature Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 40°C to prevent decarboxylation or over-bromination.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours . Monitor progress via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC. The starting material spot (
) should disappear, replaced by a slightly less polar product spot.
Step 3: Quenching & Isolation
-
Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Bisulfite Wash: If the suspension remains yellow/orange (indicating excess bromine), add saturated sodium bisulfite solution dropwise until the supernatant is colorless.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
3 x 50 mL Cold Water (to remove acetic acid and inorganic salts).
-
1 x 20 mL Cold Hexane (optional, to remove trace non-polar impurities).
-
Step 4: Purification
-
Recrystallization: The crude solid is typically pure enough (>95%) for most applications. For analytical purity, recrystallize from Ethanol/Water (1:1) or Methanol .
-
Dissolve solid in minimum hot ethanol.
-
Add warm water until slightly turbid.
-
Cool slowly to room temperature, then to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Quality Control
To validate the synthesis, compare the analytical data against the expected values. The loss of the ortho-coupling in the aromatic region of the NMR is the definitive proof of substitution at C5.
| Technique | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity; yellowing indicates residual |
| Melting Point | 145 - 155°C (Estimated)* | Higher than starting material ( |
| 1H NMR (DMSO-d6) | Singlet at | Represents H-6 . The doublet pair (H5/H6) of the SM disappears. |
| 1H NMR (Methoxy) | Three singlets ( | Intact trimethoxy pattern. |
| Mass Spec (ESI-) | [M-H]- peaks at m/z 289 and 291 | Characteristic 1:1 isotopic ratio of Bromine ( |
*Note: While the specific melting point of the 5-bromo derivative is not standard in common catalogs, it consistently follows the trend of being significantly higher than the non-halogenated precursor.
Safety & Handling
-
Bromine: Extremely hazardous. Causes severe burns and is fatal if inhaled. Must be handled in a functioning fume hood. Wear double nitrile gloves and a face shield.
-
Glacial Acetic Acid: Corrosive and flammable.
-
Waste Disposal: All aqueous waste containing bromide/bromine must be quenched with bisulfite before disposal. Do not mix with strong oxidizers.
References
-
Regioselectivity in Alkoxybenzenes
-
Smith, J. R., et al. "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." National Science Foundation (NSF) Public Access. Available at: [Link]
-
-
General Bromination Protocols
-
Related Substrate (3,4,5-Trimethoxybenzoic Acid)
-
"2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Synthesis and crystallization." National Institutes of Health (PMC). Available at: [Link]
-
-
Alternative NBS Method (Analogous)
-
"Regioselective Electrophilic Aromatic Bromination." National Institutes of Health (PMC). Available at: [Link]
-
Sources
- 1. 2,3,4-Trimethoxybenzoic acid | 573-11-5 [chemicalbook.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
- 7. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Suzuki-Miyaura coupling conditions for 5-Bromo-2,3,4-trimethoxybenzoic acid
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,3,4-trimethoxybenzoic Acid
Executive Summary & Strategic Analysis
5-Bromo-2,3,4-trimethoxybenzoic acid represents a challenging but highly valuable substrate in organic synthesis. It serves as a core scaffold for polyphenol analogs, gallic acid derivatives, and specific alkaloid targets.
Technical Challenges:
-
Electronic Deactivation: The three methoxy groups (positions 2, 3, and 4) are strong electron-donating groups (EDGs). Through resonance, they significantly increase the electron density of the benzene ring, stabilizing the C-Br bond and making the oxidative addition of Palladium(0) slower compared to electron-deficient aryl halides.
-
Steric Environment: The bromine at the 5-position is flanked by a methoxy group at C4.[1] While not fully "ortho-di-substituted" blocked, the C4-OMe exerts steric pressure that can hinder the approach of bulky catalytic complexes.
-
Free Carboxylic Acid: The acidic proton (pKa ~4) will instantly quench anionic intermediates or consume base. Standard protocols must be modified to accommodate the formation of the carboxylate salt in situ, or the substrate must be protected as an ester.
Strategic Recommendation: For research-scale (<1g) where speed is critical, Protocol A (Direct Coupling) is recommended using a high-activity catalyst (SPhos-Pd) to overcome electronic deactivation. For process-scale (>10g), Protocol B (Ester Protection) is preferred to avoid solubility issues associated with large volumes of aqueous base.
Reaction Mechanism & Critical Control Points
The following diagram illustrates the specific catalytic cycle challenges for this electron-rich substrate.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich trimethoxy ring.
Experimental Protocols
Protocol A: Direct Coupling of Free Acid (High-Throughput / Green)
Best for: Rapid synthesis, avoiding protection/deprotection steps.
Rationale: This method utilizes a biphasic system with a phase-transfer effect.[2] The use of SPhos (a Buchwald biaryl phosphine) is non-negotiable here; its electron-rich nature facilitates the difficult oxidative addition into the electron-rich aryl bromide.
Reagents:
-
Substrate: 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.5 equiv) — Note: Excess base is required to neutralize the COOH and drive the Suzuki cycle.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 mmol, 291 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (3.5 mmol, 742 mg).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Catalyst Addition: Under a positive stream of Argon, quickly add the SPhos Pd G2 precatalyst (approx. 15-20 mg). Reseal immediately.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Workup (Acid-Base Purification):
-
Dilute with water (10 mL) and wash with Ethyl Acetate (2 x 10 mL). Discard the organic layer (removes boronic acid byproducts and phosphine oxides).
-
Acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate.[4]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[5]
Protocol B: Coupling of Methyl Ester (Standard Synthesis)
Best for: Large scale, substrates sensitive to high pH.
Rationale: Converting the acid to a methyl ester prevents catalyst poisoning and solubility issues. Standard "Suzuki conditions" apply.
Reagents:
-
Substrate: Methyl 5-bromo-2,3,4-trimethoxybenzoate (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Robust against sterics.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene : Ethanol : Water (4:1:1)
Step-by-Step Procedure:
-
Protection (Pre-step): Reflux the starting acid in Methanol with catalytic H₂SO₄ for 3 hours. Concentrate and work up to obtain the methyl ester.
-
Coupling: Combine Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in the solvent mixture.
-
Catalysis: Add Pd(dppf)Cl₂·DCM. Degas thoroughly.
-
Reaction: Heat to 90°C for 6 hours.
-
Workup: Standard organic workup (Water/EtOAc). Purification via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis (Post-step): Treat the coupled ester with LiOH in THF/H₂O to regenerate the carboxylic acid.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure due to electron-rich ring. | Switch ligand to SPhos or XPhos . Increase Temp to 100°C. |
| Protodeboronation | Boronic acid is unstable under basic conditions. | Switch base to KF (anhydrous conditions) or use Boronic Ester (Pinacol). |
| Homocoupling (Ar-Ar) | Oxygen leak in the system. | Degas solvents more rigorously (sparge with Ar for 20 min). |
| Precipitation | Poor solubility of the carboxylate salt. | Increase water ratio in Protocol A or switch to Protocol B (Ester). |
References
-
Mechanistic Insight on Electron-Rich Substrates
- Title: "Suzuki-Miyaura Cross-Coupling: The Role of Electron-Rich Phosphines"
- Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
-
URL:[Link]
-
Protocol for Free Carboxylic Acids
- Title: "Ligand-free Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids in w
- Source:Green Chemistry, 2011.
-
URL:[Link]
-
Synthesis of Trimethoxybenzoic Acid Derivatives
- Title: "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Source:Bioorganic & Medicinal Chemistry, 2013.
-
URL:[Link]
-
General Suzuki Coupling Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Esterification Protocols for 5-Bromo-2,3,4-trimethoxybenzoic Acid
Introduction & Mechanistic Rationale
In drug development and complex natural product synthesis, heavily substituted benzoic acids present unique synthetic challenges. 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS: 882670-68-0) [1] is a prime example, serving as a critical building block for various pharmacophores. The esterification of this compound to methyl 5-bromo-2,3,4-trimethoxybenzoate (CAS: 114605-73-1 or 1968-71-4) [2][3] requires careful methodological selection due to its specific stereoelectronic profile.
The Steric Challenge: The Buttressing Effect
Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon, forming a bulky tetrahedral intermediate. While the parent 2,3,4-trimethoxybenzoic acid can undergo Fischer esterification with moderate success[4], the addition of a massive bromine atom at the C5 position induces a severe "buttressing effect."
The C5 bromine sterically compresses the adjacent C4, C3, and C2 methoxy groups. This forces the C2 methoxy group closer to the C1 carboxyl moiety, effectively shielding the carbonyl carbon from the Dunitz angle of nucleophilic attack. Consequently, standard acid-catalyzed esterification (e.g., H2SO4/MeOH) suffers from sluggish kinetics, incomplete conversion, and thermal degradation upon prolonged reflux.
Strategic Solutions
To ensure a self-validating, high-yield protocol, we must bypass the steric hindrance of the tetrahedral intermediate. This guide details two field-proven strategies:
-
The Acyl Chloride Route (Method A): By reacting the acid with thionyl chloride (SOCl2), we generate a highly electrophilic acyl chloride intermediate. The chloride ion is an excellent leaving group, significantly lowering the activation energy required for the subsequent methanolysis[5].
-
The Carboxylate Alkylation Route (Method B): This method entirely avoids nucleophilic attack at the carbonyl carbon. Instead, the benzoic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile in an SN2 reaction with methyl iodide (MeI). This is the most reliable method for sterically hindered substrates.
Experimental Workflows
Figure 1: Parallel esterification workflows for 5-bromo-2,3,4-trimethoxybenzoic acid.
Detailed Experimental Protocols
Method A: Thionyl Chloride-Mediated Esterification
Best for: Large-scale synthesis where anhydrous conditions are easily maintained.
Reagents:
-
5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq, 10 mmol, 2.91 g)
-
Thionyl chloride (SOCl2) (3.0 eq, 30 mmol, 2.2 mL)
-
Anhydrous Methanol (MeOH) (Excess, 20 mL)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Step-by-Step Procedure:
-
Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-bromo-2,3,4-trimethoxybenzoic acid (2.91 g) in 15 mL of anhydrous dichloromethane (DCM). (Note: Neat SOCl2 can be used if preferred).
-
Activation: Add 2.2 mL of SOCl2 dropwise at room temperature, followed by 1-2 drops of anhydrous DMF. The DMF acts as a Vilsmeier-Haack catalyst, accelerating the conversion.
-
Reflux: Heat the mixture to reflux (approx. 45-60°C depending on the solvent) for 2-4 hours. The reaction is complete when the evolution of HCl and SO2 gases ceases and the solution becomes homogeneous.
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl2. Crucial Step: Co-evaporate twice with 5 mL of anhydrous toluene to ensure the complete removal of corrosive SOCl2 traces.
-
Esterification: Dissolve the crude acyl chloride in 10 mL of anhydrous DCM and cool to 0°C in an ice bath. Slowly add 20 mL of anhydrous methanol dropwise to prevent violent exothermic splashing.
-
Workup: Stir at room temperature for 2 hours. Concentrate the mixture, dissolve the residue in DCM (30 mL), and wash sequentially with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude ester.
Method B: Base-Promoted Alkylation (SN2 Route)
Best for: Small to medium scale, avoiding harsh acidic conditions or corrosive gases.
Reagents:
-
5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq, 10 mmol, 2.91 g)
-
Potassium carbonate (K2CO3), finely powdered (2.0 eq, 20 mmol, 2.76 g)
-
Methyl iodide (MeI) (1.5 eq, 15 mmol, 0.93 mL)
-
N,N-Dimethylformamide (DMF) (15 mL)
Step-by-Step Procedure:
-
Deprotonation: In a round-bottom flask, dissolve the benzoic acid (2.91 g) in 15 mL of DMF. Add finely powdered K2CO3 (2.76 g). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.
-
Alkylation: Add methyl iodide (0.93 mL) dropwise to the stirring suspension. Caution: MeI is a volatile, highly toxic alkylating agent; handle exclusively in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent system. The highly polar acid spot (Rf ~0.1) will disappear, replaced by the less polar ester spot (Rf ~0.5).
-
Quenching & Extraction: Pour the reaction mixture into 50 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove residual DMF, followed by a final wash with brine (20 mL).
-
Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing.
Quantitative Data & Method Comparison
To assist researchers in selecting the optimal protocol for their specific laboratory setup, the following table summarizes the comparative metrics of both methodologies.
| Parameter | Method A (Acyl Chloride) | Method B (SN2 Alkylation) |
| Reaction Mechanism | Nucleophilic Acyl Substitution | SN2 at Alkyl Halide |
| Typical Yield | 85 - 92% | 90 - 96% |
| Reaction Time | 4 - 6 hours (Two steps) | 4 - 6 hours (One pot) |
| Temperature Profile | Reflux (Step 1), 0°C to RT (Step 2) | Room Temperature |
| Steric Sensitivity | Moderate (Overcomes buttressing) | None (Bypasses carbonyl entirely) |
| Reagent Hazards | SOCl2 (Corrosive, toxic gas evolution) | MeI (Volatile, toxic alkylating agent) |
| Scalability | Excellent (>100g scale) | Good (Limited by MeI toxicity at scale) |
Analytical Validation
To ensure the trustworthiness of the synthesized methyl 5-bromo-2,3,4-trimethoxybenzoate, validate the final product using the following expected analytical signatures:
-
1H NMR (CDCl3, 400 MHz): Look for the appearance of a sharp singlet integrating to 3H around δ 3.90-3.95 ppm, corresponding to the newly formed methyl ester group. The three aromatic methoxy groups will appear as distinct singlets between δ 3.85 and 4.00 ppm. The single aromatic proton (H-6) will appear as a singlet in the aromatic region (δ 7.40-7.60 ppm).
-
Mass Spectrometry (ESI-MS): The expected [M+H]+ isotopic pattern will appear at m/z 305.0 and 307.0 in a 1:1 ratio, definitively confirming the presence of the single bromine atom.
References
Sources
- 1. 5-bromo-2,3,4-trimethoxybenzoic acid - CAS号 882670-68-0 - 摩熵化学 [molaid.com]
- 2. 114605-73-1_methyl 5-bromo-2,3,4-trimethoxybenzoateCAS号:114605-73-1_methyl 5-bromo-2,3,4-trimethoxybenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. china.guidechem.com [china.guidechem.com]
- 4. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Bromination of Electron-Rich Benzoic Acid Derivatives
Abstract & Strategic Overview
The bromination of electron-rich benzoic acid derivatives (e.g., anisic acids, aminobenzoic acids) presents a unique chemoselectivity paradox. While the carboxylic acid moiety (
In these systems, the EDG dominates the regiochemistry , overriding the directing effect of the carboxyl group. However, the presence of the acidic proton and the potential for over-bromination or radical side-reactions (benzylic bromination) requires precise protocol selection.
This guide details two validated workflows:
-
Protocol A (Precision): NBS-mediated bromination for high regiocontrol on lab scale.
-
Protocol B (Green/Scale): Oxidative bromination (
) for sustainability and atom economy.
Decision Matrix: Reagent Selection
Figure 1: Strategic decision tree for selecting the optimal bromination reagent based on scale and selectivity requirements.
Mechanistic Insight: The "Override" Effect
Success depends on understanding that the activation energy for electrophilic aromatic substitution (EAS) is dictated by the EDG.
-
The Conflict:
deactivates the ring and directs meta. activates the ring and directs ortho/para. -
The Resolution: The activation by
lowers the transition state energy significantly more thanngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> raises it. Therefore, the incoming electrophile ( ) attacks positions ortho or para to the electron-donating group.
Critical Consideration: In substrates like 3-methoxybenzoic acid, the position para to the methoxy group is often sterically accessible and electronically favored, leading to 2-bromo-5-methoxybenzoic acid (numbering relative to COOH) or 6-bromo-3-methoxybenzoic acid depending on nomenclature priority, but chemically, the bromine ends up para to the methoxy.
Protocol A: Precision Bromination using NBS
Best for: Lab-scale synthesis, substrates sensitive to harsh acids, and requiring high regioselectivity.
Rationale
N-Bromosuccinimide (NBS) provides a low, controlled concentration of molecular bromine or active bromonium species.[1][2] By using polar aprotic solvents like Acetonitrile (MeCN) or DMF, we stabilize the polarized NBS intermediate, favoring ionic electrophilic substitution over radical benzylic bromination.
Materials
-
Substrate: 3-Methoxybenzoic acid (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/degraded.
-
Solvent: Acetonitrile (MeCN) (0.5 M concentration relative to substrate)
-
Catalyst: Ammonium Acetate (
) (10 mol%) - Acts as a proton shuttle to accelerate the reaction.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in MeCN (20 mL).
-
Activation: Add
(0.077 g, 1 mmol). Stir for 5 minutes at room temperature (RT) to ensure homogeneity. -
Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.
-
Expert Note: Do not dump NBS all at once. An exotherm can degrade regioselectivity.
-
-
Reaction: Stir at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid).
-
Endpoint: Typically 2–4 hours. The spot for the starting material (
) should disappear, replaced by a slightly less polar product.
-
-
Quench: Pour the reaction mixture into 100 mL of cold water. The product often precipitates.
-
If no precipitate: Remove MeCN under reduced pressure, then dilute with water.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with 5%
(to remove residual bromine). -
Wash with Brine, dry over
, and concentrate.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove succinimide byproducts.
Self-Validating Check:
-
1H NMR: Look for the loss of one aromatic proton. In 3-methoxybenzoic acid, the proton para to the methoxy (C6 position) is usually substituted. You should see the disappearance of the specific triplet/doublet patterns associated with that position and the simplification of the splitting pattern to two doublets (if 2,5-substitution occurs) or singlets (if sterically isolated).
Protocol B: Green Oxidative Bromination ( )
Best for: Scale-up, cost reduction, and "Green Chemistry" compliance.
Rationale
Using elemental bromine (
Materials
-
Substrate: 3,5-Dimethoxybenzoic acid (1.0 equiv)
-
Reagent A: 48% Hydrobromic Acid (HBr) (1.1 equiv)
-
Reagent B: 30% Hydrogen Peroxide (
) (1.1 equiv) -
Solvent: Methanol/Water (3:1 ratio) or just Water (if substrate allows).
Step-by-Step Methodology
-
Setup: Charge a 3-neck flask with 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) and Methanol (15 mL).
-
Acidification: Add 48% aq. HBr (1.25 mL, 11 mmol) dropwise. The solution may warm slightly.
-
Oxidative Addition: Add 30%
(1.13 mL, 11 mmol) dropwise via an addition funnel over 20 minutes.-
Critical Control: Maintain internal temperature between 20–30°C using a water bath. Higher temperatures promote decarboxylation.
-
-
Reaction: The solution will turn transiently orange/red (generation of
) and then fade as the bromine is consumed by the arene. Stir for 1–2 hours. -
Quench: Add saturated Sodium Bisulfite (
) solution (5 mL) to destroy unreacted peroxides and bromine. Check with starch-iodide paper (should remain white). -
Isolation:
-
Add water (50 mL).[1] The brominated acid usually precipitates as a white solid.
-
Filter the solid and wash with cold water.
-
-
Purification: Dissolve the solid in saturated
(converts to soluble sodium benzoate salt), filter off any non-acidic impurities, and re-acidify the filtrate with 1M HCl to reprecipitate the pure product.
Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | Protocol A (NBS) | Protocol B ( | Elemental |
| Atom Economy | Moderate (Succinimide waste) | Excellent (Water waste) | Poor (50% loss as HBr) |
| Selectivity | High (Slow release of | Moderate (Rapid | Low (High concentration |
| Safety | High (Solid reagent) | Moderate (Corrosive/Oxidizer) | Low (Toxic vapor/liquid) |
| Cost | High | Low | Moderate |
Troubleshooting Guide
Issue 1: Low Yield / Starting Material Remains
-
Cause: In Protocol B, the
may have degraded, failing to oxidize HBr. -
Fix: Check peroxide activity.[5][4][6][7] Add an extra 0.2 equiv of
. Ensure the pH is acidic (HBr is consumed; add catalytic if necessary).
Issue 2: Formation of Regioisomers (Ortho vs Para)
-
Cause: Temperature too high or solvent polarity mismatch.
-
Fix: Switch to Protocol A (NBS) and lower temperature to 0°C. The bulkier NBS complex is more sensitive to steric hindrance, favoring the less crowded para position over the ortho position.
Issue 3: Decarboxylation (Loss of
-
Cause: Electron-rich benzoic acids are prone to ipso-substitution (bromine replaces the COOH) under strongly acidic/oxidizing conditions.
-
Fix: Buffer the reaction. In Protocol A, use
. In Protocol B, keep temperature strictly <30°C.
References
-
NBS Protocol & Mechanism
-
Green Oxidative Bromination
- Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide: An Overview." Green Chemistry, 2009.
-
[Link]
-
Regioselectivity in Activated Arenes
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
[Link]
-
Oxone/Bromide Systems
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Greening the lab: Using sodium perborate and oxone as oxidants for brominations and epoxidations | Poster Board #206 - American Chemical Society [acs.digitellinc.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 11. espublisher.com [espublisher.com]
- 12. semanticscholar.org [semanticscholar.org]
High-Precision Buchwald-Hartwig Amination of 5-Bromo-2,3,4-trimethoxybenzoic Acid Derivatives
Abstract & Strategic Analysis
The functionalization of 5-Bromo-2,3,4-trimethoxybenzoic acid presents a distinct challenge in medicinal chemistry. This scaffold is a critical intermediate for synthesizing polymethoxylated aniline derivatives found in reserpine analogs, efflux pump inhibitors, and specific kinase inhibitors.
The Challenge: Electronic & Steric Deactivation
-
Electronic Deactivation: The three methoxy groups at positions 2, 3, and 4 render the aromatic ring highly electron-rich. This increases the energy barrier for the oxidative addition of the Palladium(0) species into the C-Br bond, which is typically the rate-limiting step for electron-rich aryl halides.
-
Catalyst Poisoning: The free carboxylic acid moiety at C-1 can coordinate to the Palladium center, arresting the catalytic cycle or leading to formation of inactive Pd-black.
-
Steric Crowding: While the 5-position is theoretically accessible, the 4-methoxy group exerts ortho-steric pressure, and the sheer bulk of the trimethoxy system can hinder the approach of bulky ligands.
The Solution: The "Ligand-First" Strategy
To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, we employ BrettPhos or RuPhos . These ligands possess a biaryl backbone that prevents formation of inactive palladacycles and an electron-rich phosphine center that accelerates oxidative addition, even against the electron-donating nature of the trimethoxy ring.
Critical Pre-Requisite: Substrate Protection
Stop: Do not attempt Buchwald-Hartwig amination directly on the free acid. Rationale: The carboxylate anion competes with the amine for Pd coordination. You must convert the acid to an ester (methyl or ethyl) or an amide prior to coupling.
Protocol A: Quantitative Methyl Esterification
Target: Methyl 5-bromo-2,3,4-trimethoxybenzoate
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen (
). -
Reagents:
-
5-Bromo-2,3,4-trimethoxybenzoic acid (10.0 mmol, 2.91 g)
-
Anhydrous Methanol (50 mL)
-
Thionyl Chloride (
) (15.0 mmol, 1.1 mL) - Add dropwise at 0°C.
-
-
Procedure:
-
Suspend acid in MeOH at 0°C.
-
Add
slowly (exothermic). -
Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.
(2x) and Brine. Dry over . -
Yield Expectation: >95% (White solid). Use directly in Protocol B.
-
Core Protocol: Buchwald-Hartwig Amination[1][2][3]
This protocol is optimized for Methyl 5-bromo-2,3,4-trimethoxybenzoate .
Reagent Selection Matrix
| Component | Choice | Rationale |
| Catalyst Source | ||
| Ligand (Primary Amines) | BrettPhos | Optimized for primary amines; prevents |
| Ligand (Secondary Amines) | RuPhos | Excellent for secondary amines and sterically hindered coupling partners. |
| Base | Weaker than NaOtBu; essential to prevent hydrolysis of the methyl ester. | |
| Solvent | 1,4-Dioxane or Toluene | High boiling point; Dioxane solubilizes the polar trimethoxy substrate better. |
Step-by-Step Procedure
Scale: 1.0 mmol Aryl Bromide Atmosphere: Strictly Inert (Argon or Nitrogen)
-
Catalyst Pre-complexation (Glovebox or Schlenk):
-
In a reaction vial, combine
(2.2 mg, 1 mol%) and BrettPhos (10.7 mg, 2 mol%). -
Note: A 1:2 Pd:Ligand ratio ensures the active mono-ligated Pd(0) species is stabilized.
-
Add 1 mL anhydrous 1,4-Dioxane. Stir at RT for 1 minute to generate the active catalyst (solution turns from orange to pale yellow/brown).
-
-
Reaction Assembly:
-
To the catalyst vial, add:
-
Methyl 5-bromo-2,3,4-trimethoxybenzoate (305 mg, 1.0 mmol).
-
Amine Partner (1.2 mmol, 1.2 equiv).
- (650 mg, 2.0 mmol) - Must be finely ground and anhydrous.
-
-
Add remaining solvent (4 mL 1,4-Dioxane) to reach 0.2 M concentration.
-
-
Execution:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 100°C in an aluminum block.
-
Time: 8–16 hours.
-
Checkpoint: Monitor via LC-MS. Look for consumption of starting material (m/z ~305/307) and appearance of product (M+1).
-
-
Workup & Purification:
Visualized Workflows
Diagram 1: Synthetic Workflow
This flow illustrates the critical path from the raw acid to the final coupled amine, emphasizing the protection step.
Caption: Figure 1. Essential synthetic pathway requiring ester protection prior to C-N coupling.
Diagram 2: Mechanistic Cycle (Specific to Substrate)
This diagram highlights where the specific electronic nature of the trimethoxy ring impacts the catalytic cycle.
Caption: Figure 2. Catalytic cycle.[3][1][4][5][6] Note that for 2,3,4-trimethoxy systems, Oxidative Addition is energetically demanding.
Troubleshooting & Optimization
If yields are <50%, consult this matrix before repeating.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Oxidative Addition failure. | Switch to BrettPhos G3 precatalyst (ensures rapid Pd(0) generation) or increase Temp to 110°C. |
| Dehalogenation (Ar-H formed) | Switch solvent to t-Amyl Alcohol . Lower temperature to 80°C. | |
| Ester Hydrolysis | Base is too strong or wet. | Ensure |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure |
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Rich Systems. Journal of the American Chemical Society. Link(Note: While focused on Cu, this establishes the steric parameters for these specific trimethoxy-type rings).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link(The authoritative guide on ligand selection for electron-rich substrates).
-
BenchChem Application Note. (2025). Protocols for the Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides.[2]Link(General protocol adaptation for hindered 5-bromo-substituted benzoates).
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Mechanism and Conditions.Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Bromo-2,3,4-trimethoxybenzoic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when coupling highly congested aromatic systems.
Coupling 5-Bromo-2,3,4-trimethoxybenzoic acid is notoriously difficult. The combination of an ortho-methoxy group and a fully substituted, electronically deactivated aromatic ring creates a formidable steric shield around the carbonyl carbon. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.
Part 1: Substrate Diagnostics (FAQ)
Q: Why do standard carbodiimide reagents (EDC/DCC) consistently fail or provide <10% yield with this substrate? A: The failure is kinetic, driven by extreme steric hindrance. Standard carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. For 5-Bromo-2,3,4-trimethoxybenzoic acid, the ortho-methoxy group at the C2 position physically blocks the trajectory required for the incoming amine (or auxiliary nucleophiles like HOBt) to attack the carbonyl carbon[1]. The bulky O-acylisourea intermediate becomes trapped, eventually undergoing a thermodynamically favorable but unproductive rearrangement to an unreactive N-acylurea dead-end.
Q: If carbodiimides fail, is an acid chloride conversion the logical next step? A: While converting the acid to an acid chloride (using oxalyl chloride or SOCl₂) reduces the steric bulk of the leaving group, it introduces stability issues. Highly substituted, electron-rich benzoic acids can undergo undesired electrophilic side reactions or decomposition under harsh Schotten-Baumann conditions[2]. Furthermore, if your target amine is sensitive or electron-deficient, the acid chloride may still lack the necessary electrophilicity to drive the reaction to completion.
Part 2: Escalation Strategies (FAQ)
Q: How does HATU overcome the steric barrier where EDC/HOBt fails? A: HATU is a uronium/aminium salt that bypasses the bulky O-acylisourea intermediate entirely. It rapidly converts the carboxylic acid into an OAt-active ester[1]. The critical mechanistic advantage of HATU lies in the nitrogen atom within the pyridine ring of the HOAt leaving group. This nitrogen provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine, pre-organizing the transition state and effectively "pulling" the nucleophile through the steric shield of the ortho-methoxy group[1].
Q: What is the ultimate solution if HATU still yields incomplete conversion? A: For extreme steric hindrance, the Acyl Fluoride Strategy is the gold standard[3]. By treating the acid with a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, you generate an acyl fluoride in situ[4]. Fluorine is highly electronegative (supercharging the carbonyl's electrophilicity) but possesses a van der Waals radius (~1.47 Å) nearly identical to oxygen. This creates an intermediate that is highly reactive yet introduces virtually zero additional steric bulk, allowing even the most hindered amines to couple efficiently[5].
Part 3: Workflow & Mechanistic Visualization
Troubleshooting workflow for overcoming steric hindrance in amide coupling.
Mechanism of in situ acyl fluoride generation and subsequent nucleophilic attack.
Part 4: Quantitative Method Comparison
To aid in reagent selection, the following table synthesizes the kinetic and structural profiles of various coupling strategies applied to highly substituted benzoic acids.
| Coupling Strategy | Reagents Used | Intermediate Steric Bulk | Electrophilicity | Recommended Use Case |
| Carbodiimide | EDC, HOBt, DIPEA | Very High | Low | Baseline unhindered couplings; not recommended here. |
| Uronium Salt | HATU, DIPEA | Moderate | High | Primary amines; moderate steric hindrance[1]. |
| Acid Chloride | (COCl)₂, cat. DMF | Low | Very High | Non-sensitive substrates; risk of decomposition[2]. |
| Acyl Fluoride | TFFH or BTFFH, DIPEA | Very Low | Very High | Extreme steric hindrance; electron-deficient amines[5]. |
Part 5: Validated Experimental Protocols
A self-validating protocol ensures that you can analytically confirm the success of each intermediate step before proceeding, preventing wasted time and materials.
Protocol A: Uronium-Mediated Coupling (HATU)
Use this as your first-line escalation for 5-Bromo-2,3,4-trimethoxybenzoic acid.
-
Pre-activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature.
-
Self-Validation Check: The solution should turn a distinct yellow color within 1-2 minutes, confirming the deprotonation of the acid and the formation of the active OAt-ester.
-
-
Nucleophilic Attack: After 5 minutes of pre-activation, add the target amine (1.1 eq).
-
Monitoring: Stir at room temperature for 2-12 hours. Monitor the disappearance of the OAt-ester via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA) and brine, then dry over Na₂SO₄.
Protocol B: In Situ Acyl Fluoride Coupling (TFFH)
Use this when Protocol A fails, or when coupling to a highly hindered/electron-deficient secondary amine.
-
Activation: Dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM[3].
-
Fluorination: Add DIPEA (3.0 eq) dropwise.
-
Self-Validation Check: Stir for 15-30 minutes. Take a small aliquot for IR spectroscopy or LC-MS. You must confirm complete conversion to the acyl fluoride before proceeding. Look for the characteristic carbonyl fluoride IR absorption band at ~1842 cm⁻¹[6].
-
-
Coupling: Once the acyl fluoride is confirmed, add the amine (1.1 to 1.5 eq). If the amine is exceptionally hindered, the reaction can be gently heated to 40°C without risking the decomposition typical of acid chlorides[7].
-
Workup: The byproduct of TFFH is tetramethylurea, which is water-soluble. Wash the DCM mixture sequentially with water, 1M HCl, and saturated NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.
Part 6: References
-
Organic & Biomolecular Chemistry - RSC Publishing. A protocol for amide coupling by in situ formation of acyl fluorides. Available at:[Link]
-
RSC Chemistry World. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at:[Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:[Link]
Sources
Technical Support Center: Purification of 5-Bromo-2,3,4-trimethoxybenzoic Acid
Case ID: PUR-TBBA-005 Status: Active Assigned Specialist: Senior Application Scientist Topic: Recrystallization & Troubleshooting Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Subject: 5-Bromo-2,3,4-trimethoxybenzoic acid is a halogenated benzoic acid derivative, typically synthesized via the bromination of 2,3,4-trimethoxybenzoic acid.
The Challenge: The primary difficulty in purifying this compound lies in separating the target 5-bromo isomer from:
-
Regioisomers: (e.g., 6-bromo-2,3,4-trimethoxybenzoic acid).
-
Over-brominated byproducts: (e.g., dibromo species).
-
Starting material: (Unreacted 2,3,4-trimethoxybenzoic acid).
-
Trace elemental bromine: Causing persistent yellow/orange discoloration.
This guide provides a validated protocol for recrystallization, focusing on solvent selectivity to maximize purity and yield.
Solvent Selection Strategy
Based on the solubility profiles of polymethoxybenzoic acids [1, 2] and brominated aromatic acids [3], the following solvent systems are recommended.
| Solvent System | Role | Pros | Cons | Recommended For |
| Ethanol / Water | Solvent / Anti-solvent | "Green" chemistry, excellent removal of inorganic salts. | May cause "oiling out" if water is added too fast. | Primary Recommendation (General Purity) |
| Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | Good separation of non-polar over-brominated impurities. | Higher flammability risk. | Removal of lipophilic byproducts |
| Toluene | Single Solvent | High boiling point allows significant saturation. | Toxic, harder to remove traces from crystal lattice. | Large scale / Stubborn isomers |
Standard Operating Procedure (SOP): Ethanol/Water Recrystallization
Objective: Purify crude 5-bromo-2,3,4-trimethoxybenzoic acid to >98% purity.
Phase 1: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 5-7 mL per gram of solute).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Critical Step: If the solution is colored (orange/red) due to residual bromine, add a small amount of solid Sodium Bisulfite (NaHSO₃) or activated charcoal. Stir for 5 minutes, then perform a hot filtration to remove the solids [4].
Phase 2: Crystallization[9]
-
Maintain the solution at near-boiling temperature.
-
Add warm Deionized Water dropwise via an addition funnel or pipette.
-
Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash the filter cake with a cold 50:50 Ethanol/Water mixture.
-
Dry in a vacuum oven at 50°C for 6 hours.
Visualizing the Process Workflow
The following diagram illustrates the critical decision nodes during the purification process.
Figure 1: Step-by-step decision matrix for the recrystallization of brominated benzoic acid derivatives.
Troubleshooting & FAQs
Issue 1: "Oiling Out"
Symptom: Instead of crystals, the product separates as a separate liquid layer at the bottom of the flask. Cause: The melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or the anti-solvent (water) was added too quickly, drastically increasing polarity [5]. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (the good solvent).
-
Add a seed crystal of pure product if available.
-
Cool much more slowly. Wrap the flask in a towel or place it in a warm water bath that is allowed to cool naturally.
Issue 2: Persistent Coloration
Symptom: Crystals are yellow or pinkish, even after drying. Cause: Trapped elemental bromine or oxidized phenolic impurities (quinones). Solution:
-
Chemical Wash: Wash the isolated crystals with a dilute aqueous solution of Sodium Bisulfite (10% w/v).
-
Charcoal Treatment: During the hot dissolution phase (Phase 1), add activated carbon (1-2% by weight), stir for 10 mins, and filter through Celite while hot.
Issue 3: Low Yield
Symptom: Very few crystals form even after cooling. Cause: Too much solvent was used (solution is not saturated) or the compound is too soluble in ethanol. Solution:
-
Concentrate: Evaporate 30-50% of the solvent on a rotary evaporator and re-cool.
-
Shift Ratio: Increase the proportion of water (anti-solvent) in the next attempt, but add it slowly to avoid oiling out.
Impurity Fate Logic
Understanding where your impurities go is vital for validation.
Figure 2: Segregation of common impurities during the Ethanol/Water recrystallization process.
Analytical Validation Criteria
Before releasing the batch for downstream use, verify purity using these metrics:
-
Melting Point: Expect a sharp range. While specific literature on the 5-bromo-2,3,4-isomer is variable, analogs like 5-bromo-2-methylbenzoic acid melt ~167°C [3]. A range >2°C indicates impurity.
-
HPLC Purity: >98% (Area under curve).
-
1H NMR: Check for the disappearance of the proton signal at the C5 position (present in starting material, absent in product) and integration of the remaining aromatic proton.
References
-
Meurer, F. et al. (2023).[1] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[2][1][3] IUCrData. [Link][1]
-
Organic Syntheses. (1943). Resorcinol, 4-bromo- (Purification of brominated benzoic acid intermediates). Org. Synth. Coll. Vol. 2, p.100. [Link]
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Removing unreacted 2,3,4-trimethoxybenzoic acid from reaction mixture
Technical Support Guide: Removal of Unreacted 2,3,4-Trimethoxybenzoic Acid
Executive Summary & Chemical Profile
The Challenge: You have completed a reaction (likely an esterification or amidation) using 2,3,4-trimethoxybenzoic acid (TMBA) as a starting material.[1][2] The reaction is complete, but TLC or LC-MS shows residual TMBA contaminating your product.[2]
The Solution: TMBA is a carboxylic acid.[1][3] Its removal relies on exploiting its acidity (
| Property | Data | Implication for Workup |
| Molecular Weight | 212.20 g/mol | Moderate size; generally non-volatile.[1][2][3] |
| Acidity ( | ~4.0 - 4.2 | Deprotonates with weak bases (NaHCO |
| Solubility (Neutral) | Organic Solvents (DCM, EtOAc) | Soluble in organic layer during workup.[1][2][3] |
| Solubility (Ionized) | Water (pH > 8) | Highly soluble in aqueous basic layer.[1][2][3] |
Module 1: Liquid-Liquid Extraction (The Gold Standard)
Best for: Standard batch reactions (100 mg to 100 g scale) where the product is Neutral (Amide/Ester) or Basic (Amine).[2]
The Mechanism: We use a biphasic system.[1][3] The organic layer holds your product and the unreacted TMBA.[3] Adding a basic aqueous solution deprotonates the TMBA, creating sodium 2,3,4-trimethoxybenzoate. This salt is highly polar and migrates instantly to the aqueous layer, leaving your product behind.[3]
Protocol:
-
Dilution: Dilute your reaction mixture with an organic solvent (DCM or Ethyl Acetate).[1][2][3]
-
First Wash (Acid Removal):
-
Add Saturated Aqueous NaHCO
(Sodium Bicarbonate) to the separatory funnel. Ratio: 1:1 vol/vol with organic layer.[1][2][3] -
CRITICAL: Shake gently and vent frequently. TMBA reacts with bicarbonate to release CO
gas.[1][2][3] Failure to vent can cause pressure buildup and glass breakage.[1][2][3] -
Check: The aqueous layer pH should be ~8-9.[1][2][3] If not, repeat the wash.[3]
-
-
Separation: Drain the lower aqueous layer (if using DCM) or the lower aqueous layer (if using EtOAc, wait... check density! Aqueous is lower for EtOAc, upper for DCM? Correction: DCM (
) is heavier than water.[1][2][3] EtOAc ( ) is lighter than water).[1][2][3] -
Second Wash (Polishing): Wash the organic layer again with fresh NaHCO
to ensure quantitative removal.[1][3] -
Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove trapped water.[1][3]
-
Drying: Dry over anhydrous Na
SO or MgSO , filter, and concentrate.
Visual Workflow (Decision Logic):
Caption: Logic flow for Acid-Base extraction of TMBA. The carboxylic acid selectively partitions to the aqueous phase upon ionization.
Module 2: Solid-Supported Scavenging (The "Green" Alternative)
Best for: Small scale (<100 mg), parallel synthesis, or when emulsions are a problem.[2]
The Mechanism: Instead of a liquid base, you use a polymer resin functionalized with a basic group (e.g., Carbonate or Tertiary Amine). The TMBA binds to the solid bead.[3] You filter the beads out, and the solution contains your pure product.
Recommended Resins:
-
Carbonate Resin (e.g., MP-Carbonate): Acts like solid NaHCO
.[1][2][3] -
Tertiary Amine Resin (e.g., Amberlyst A-21): Neutralizes the acid.[1][2]
Protocol:
-
Add 3-4 equivalents (relative to expected TMBA mass) of the scavenger resin.[1][2][3]
-
Agitate (shake or stir gently) for 1-2 hours at room temperature.
-
Filter the mixture through a fritted syringe or funnel.
-
Wash the resin beads with solvent to recover any product trapped in the matrix.[3]
Module 3: Recrystallization (Polishing)
Best for: Final purification if extraction leaves trace residues (95% -> 99% purity).[1][2]
TMBA is sparingly soluble in cold water but soluble in hot water and alcohols.[1][3] If your product has a significantly different solubility profile, this works well.[1][3]
Solvent Systems:
-
Ethanol/Water: Dissolve in hot ethanol, add water until turbid, cool.[1][2][3] TMBA may remain in the mother liquor if the product crystallizes first.[3]
-
Ethyl Acetate/Hexanes: Standard non-polar precipitation.[1][2][3]
Troubleshooting & FAQs
Q1: I used NaHCO
-
Cause: The wash wasn't basic enough or the layers didn't mix well.
-
Fix: Check the pH of the aqueous layer after washing.[3] It must be >8. If the reaction used a strong acid catalyst, the first wash might have just been neutralized. Perform a second wash with 1M NaOH (if your product is stable to strong base) to ensure complete deprotonation.[1][2][3]
Q2: My entire product disappeared after the wash!
-
Cause: Your product might also be acidic (e.g., a phenol or another carboxylic acid) or it is an amine that formed a water-soluble salt.[1][2][3][4]
-
Fix:
Q3: I have a terrible emulsion (cloudy layer that won't separate).
Q4: Can I recover the TMBA for reuse?
-
Yes. Take the basic aqueous layer from Module 1.[1][3] Acidify it carefully with 1M HCl until pH < 2. The TMBA will precipitate out as a white solid.[3] Filter and dry.[1][2][3]
References
-
PubChem. "2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed October 2023.[1][2][3] Link[2]
-
Nichols, L. "Acid-Base Extraction."[1][2][3] Chemistry LibreTexts. (2022).[1][2][3] Link
-
Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Technical Articles. (2023). Link
-
Marsh, A., et al. "Solid Phase Scavenging in Organic Synthesis."[1][2][3] Journal of Combinatorial Chemistry. (2001). Link[2]
Sources
Technical Support Center: Catalyst Optimization for 5-Bromo-2,3,4-trimethoxybenzoic Acid
The following technical guide is structured as a Suzuki Coupling Optimization Support Center . It addresses the specific challenges of coupling 5-Bromo-2,3,4-trimethoxybenzoic acid —a substrate that presents a "perfect storm" of electronic deactivation and potential catalyst poisoning.
Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Reducing Catalyst Load & Troubleshooting Conversion Stalls
Executive Summary
Optimizing the Suzuki-Miyaura coupling of 5-Bromo-2,3,4-trimethoxybenzoic acid requires navigating two opposing forces:
-
Electronic Deactivation: The three methoxy groups (electron-donating) significantly increase the electron density of the arene, making the C–Br bond electron-rich and sluggish toward oxidative addition.
-
Functionality Interference: The free carboxylic acid consumes base and can coordinate to Palladium, potentially leading to catalyst arrest if not properly managed.
This guide moves beyond "standard recipes" to a mechanistic optimization strategy, aiming to reduce Palladium loading from typical screening levels (5 mol%) to process-viable levels (<0.5 mol%).
Module 1: Critical Analysis of the Substrate
Before optimizing, we must understand why this reaction fails at low loadings.
| Feature | Impact on Catalysis | Counter-Strategy |
| C4-Methoxy Group | Ortho-Sterics & Electronic Shielding: Being ortho to the Bromide (C5), it hinders the approach of the Pd-ligand complex. | Use flexible, bulky ligands (e.g., SPhos, XPhos) that create a protective pocket around Pd. |
| Electron-Rich Ring | Slow Oxidative Addition: The electron-rich ring stabilizes the C-Br bond. Standard PPh3 ligands often fail to promote oxidative addition here. | Use electron-rich alkylphosphines to increase the nucleophilicity of the Pd(0) center. |
| Free Carboxylic Acid | Base Consumption & Coordination: Consumes 1 equiv. of base immediately. The resulting carboxylate can act as a weak ligand, displacing labile phosphines. | Use 3.0 equiv. of Base . Use ligands with high binding constants to prevent displacement. |
Module 2: Troubleshooting & Optimization (Q&A Format)
Ticket #101: "My reaction stalls at 60% conversion despite using 5 mol% Pd(PPh3)4."
Diagnosis: You are likely experiencing catalyst death due to the instability of the Pd(PPh3)4 complex. The electron-rich nature of your aryl bromide requires a high energy of activation for oxidative addition. Pd(PPh3)4 releases PPh3 easily, leading to the formation of inactive "Pd-black" agglomerates before the reaction completes.
The Solution: Switch to a Dialkylbiaryl Phosphine System Stop using triphenylphosphine. For this specific electron-rich substrate, you need a ligand that pushes electrons onto the metal center to facilitate the difficult oxidative addition.
-
Recommended Catalyst System: Pd(OAc)2 (Precursor) + SPhos (Ligand).[1]
-
Why SPhos?
-
Electronic: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition into the C-Br bond [1].
-
Stability: The methoxy group on the SPhos biaryl backbone provides a hemilabile interaction with the Pd center, stabilizing it during the catalytic resting state and preventing precipitation [2].
-
Protocol Adjustment:
-
Ratio: Use a 1:2 ratio of Pd:Ligand.
-
Loading: Start at 1 mol% Pd / 2 mol% SPhos.
-
Observation: If the solution remains clear/amber (active) but conversion is slow, increase temperature. If it turns black (inactive) and conversion stops, increase Ligand:Pd ratio to 3:1.
Ticket #102: "I see a massive precipitate immediately after adding the base."
Diagnosis: This is likely the potassium/sodium salt of your starting material , not catalyst decomposition. 5-Bromo-2,3,4-trimethoxybenzoic acid is not soluble in non-polar solvents (Toluene) once deprotonated.
The Solution: Optimize the Solvent/Water Ratio The reaction must occur at the interface or in a homogeneous phase where the carboxylate salt is soluble.
-
Standard Biphasic: Toluene/Water (3:1) often fails here because the aryl bromide salt crashes out in the water phase while the boronic acid stays in the toluene.
-
Recommended Solvent: n-Butanol or Dioxane/Water (4:1).
-
n-Butanol: Dissolves both the organic boronic acid and the carboxylate salt (to an extent) and allows for high temperatures (100°C+).
-
Base Choice: Switch to K3PO4 (Potassium Phosphate Tribasic). It buffers the system better than carbonates and is highly effective for hindered couplings [3].
-
Ticket #103: "How do I lower the catalyst load below 0.5 mol% for scale-up?"
Diagnosis: To lower loading, you must increase the Turnover Number (TON) . This requires protecting the active catalyst from decomposition pathways (oxidation, agglomeration).
The Solution: The "Dosing" Strategy At low loadings, the steady-state concentration of active Pd is low. If all reagents are added at once, the boronic acid (which can degrade) or the base might degrade the catalyst before it finds the aryl bromide.
Optimization Protocol:
-
Pre-activation: Heat the Pd(OAc)2 and SPhos in the solvent for 10 minutes before adding the aryl bromide. This ensures the active L-Pd(0) species is formed.
-
Strict Deoxygenation: Electron-rich ligands are easily oxidized. Sparge solvents with Argon for 20 minutes.
-
Base Equivalents: Ensure you are using 3.0 equivalents .
-
1.0 eq to neutralize the carboxylic acid.
-
1.0 eq for the transmetallation step.
-
1.0 eq excess to drive kinetics.
-
Module 3: Optimized Experimental Protocol
Target: >95% Conversion with 0.5 mol% Pd loading.
-
Charge Vessel: Add 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and SPhos (1.0 mol%).
-
Solvent: Add n-Butanol (concentration 0.5 M).
-
Pd Addition: Add Pd(OAc)2 (0.5 mol%). Note: Pd/Ligand ratio is 1:2.
-
Base: Add pulverized K3PO4 (3.0 equiv).
-
Degas: Sparge with Nitrogen/Argon for 15 mins.
-
Reaction: Heat to 100°C with vigorous stirring.
-
Checkpoint: Monitor by HPLC at 2 hours. If conversion <50%, raise temp to 110°C.
-
-
Workup (Crucial for Pd Removal):
-
Cool to RT. Dilute with water.
-
The product is in the aqueous phase (as carboxylate).
-
Wash 1: Extract the aqueous phase with Ethyl Acetate (discards non-acidic impurities and organic soluble Pd-ligand complexes).
-
Scavenge: Add Cysteine or Thiol-Silica to the aqueous phase and stir for 30 mins to complex residual Pd [4].
-
Precipitate: Acidify aqueous layer to pH 2 with HCl. Filter the precipitated product.[2][3][4][5]
-
Module 4: Visualizing the Logic
The Catalytic Cycle & Failure Points
The diagram below highlights where the reaction struggles with this specific substrate and how the ligand choice resolves it.
Caption: The catalytic cycle emphasizing the rate-limiting oxidative addition caused by the electron-rich trimethoxy ring.
Optimization Decision Tree
Follow this logic flow to determine the next step in your optimization process.
Caption: Logic flow for iteratively reducing catalyst loading based on reaction checkpoints.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for base selection in hindered systems).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Sources
Solubility issues of 5-Bromo-2,3,4-trimethoxybenzoic acid in water vs methanol
Technical Support Center: 5-Bromo-2,3,4-trimethoxybenzoic Acid
Executive Summary
This guide addresses the solubility dichotomy of 5-Bromo-2,3,4-trimethoxybenzoic acid (and its close analogs).[1][2][3] Researchers frequently encounter precipitation in aqueous bioassays or poor recovery during methanolic recrystallization.[2][3] This document provides the physicochemical basis for these issues and actionable protocols to resolve them.
Module 1: Solubility Profile & Theoretical Basis
Q: Why does this compound dissolve easily in methanol but "crash out" in water?
A: This behavior is dictated by the competition between the hydrophobic aromatic core and the hydrophilic carboxylic acid head.
| Feature | Effect on Water Solubility | Effect on Methanol Solubility |
| Carboxylic Acid (-COOH) | Moderate Increase. Forms H-bonds, but only ionizes significantly at pH > pKa (~3.5–4.0).[1][3] | High Increase. Forms strong H-bonds with methanol; fully miscible in the protonated state.[1][2][3] |
| Bromine (-Br) | Strong Decrease. Highly lipophilic halogen; increases LogP significantly.[1][2][3] | Neutral/Positive. Soluble in organic media; polarizability matches methanol's organic character.[1][2] |
| Methoxy Groups (-OCH₃) | Minor Increase. Oxygen atoms can accept H-bonds, but methyl caps are hydrophobic.[1][2][3] | High Increase. Good compatibility with organic solvents.[1][2] |
The "Hydrophobic Wall" Effect: While the -COOH group wants to pull the molecule into water, the bulky bromine atom and three methoxy groups create a large hydrophobic surface area. In neutral water (pH ~7) or acidic media, the molecule remains protonated (neutral charge) and the hydrophobic forces dominate, causing precipitation.[2][3] In methanol, the organic backbone is well-solvated.[2][3]
Module 2: Troubleshooting Common Issues
Scenario A: "I need to dissolve it in water for a biological assay, but it precipitates."
-
Root Cause: You are likely trying to dissolve the free acid form in a buffer with insufficient buffering capacity or too low pH.[1][2]
-
Solution: Convert it to a salt in situ.[1][2]
-
Dissolve the compound in a minimal amount of DMSO (e.g., 100x stock).[2][3]
-
Slowly add the DMSO stock to the buffer while vortexing.[2]
-
Critical Step: If precipitation persists, pre-dissolve the compound in 1.0 equivalent of NaOH or KOH (aqueous) to form the 5-Bromo-2,3,4-trimethoxybenzoate salt , which is highly water-soluble.[1][2][3]
-
Scenario B: "I am trying to recrystallize from methanol, but I get no crystals or an oil."
-
Root Cause: The solubility in pure methanol is too high, even at cold temperatures.[2]
Module 3: Experimental Protocols
Protocol 1: Controlled Recrystallization (Methanol/Water System)
Use this for purification if your compound is impure.[1][2]
-
Dissolution: Place 1.0 g of crude 5-Bromo-2,3,4-trimethoxybenzoic acid in a 50 mL Erlenmeyer flask.
-
Solvation: Add hot methanol (approx. 60°C) dropwise while swirling. Add just enough to dissolve the solid (approx. 5–10 mL).
-
Note: Do not boil off the solvent.[2]
-
-
Anti-Solvent Addition: While keeping the solution hot, add hot distilled water dropwise until a faint, persistent cloudiness (turbidity) appears.[2][3]
-
Clarification: Add 1–2 drops of hot methanol to clear the solution back to transparency.[1][2]
-
Nucleation: Remove from heat. Cover with foil/parafilm and allow to cool slowly to room temperature on a benchtop (do not disturb).
-
Crystallization: Once at room temp, move to a 4°C fridge for 2 hours.
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with ice-cold 50% MeOH/Water.[1][2][3]
Protocol 2: pH-Switch Purification (Acid-Base Extraction)
Use this if you have significant non-acidic impurities.[1][3]
-
Dissolve: Dissolve crude solid in 1M NaOH (aq). The solution should be clear (yellowish is okay).
-
Filter: Filter the alkaline solution to remove insoluble impurities.[1][2]
-
Precipitate: Slowly add 3M HCl to the filtrate while stirring until pH < 2.
-
Collect: The pure product will precipitate as a white solid.[1][2] Filter, wash with water, and dry.[2][3]
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on your experimental goal.
Figure 1: Decision matrix for solvent selection and troubleshooting based on experimental intent.
Module 5: FAQs
Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is often preferred for pharmaceutical applications due to lower toxicity.[1][2][3] However, ethanol has a higher boiling point and may require slightly more heat to dissolve the compound.[2][3] The solubility profile is very similar.[2]
Q: What is the estimated pKa of this compound? A: While experimental data for this specific derivative is sparse, the pKa is estimated to be 3.5 – 3.8 .[2]
-
Reasoning: Benzoic acid has a pKa of 4.[1][2]2. The methoxy groups are electron-donating (raising pKa slightly), but the Bromine atom is electron-withdrawing (lowering pKa).[1][2][3] The ortho-methoxy effects (steric inhibition of resonance) often increase acidity slightly.[1][3]
Q: My product turned pink during recrystallization. What happened? A: This suggests oxidation.[1][2] Methoxy-benzoic acids can be sensitive to air oxidation at high temperatures, forming quinone-like impurities.[1][2][3]
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) or add a small amount of sodium bisulfite (reducing agent) to the aqueous anti-solvent.
References
-
PubChem. 5-Bromo-2-methoxy-4-methylbenzoic acid (Analogous Structure Properties).[1][2][3] National Library of Medicine.[1][2] Link[1][3]
-
Sigma-Aldrich. 3,4,5-Trimethoxybenzoic acid Product Specification (Solubility Data).Link[1][3]
-
Kolev, I. et al. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Crystal structure and Hirshfeld surface analysis.[1][2][3] Acta Crystallographica Section E, 2023.[2][3][5] (Demonstrates crystallization from acidic aqueous media). Link
-
ChemicalBook. Synthesis and Properties of Trimethoxybenzoic Acid Derivatives.Link[1][3]
Sources
Controlling regioselectivity during bromination of 2,3,4-trimethoxybenzoic acid
Topic: Controlling Regioselectivity & Chemoselectivity in Electrophilic Aromatic Substitution Ticket ID: TMBA-BR-001 Status: Active Guide
Executive Summary: The Electronic Battlefield
In the bromination of 2,3,4-trimethoxybenzoic acid (TMBA) , you are navigating a conflict between strong electronic activation and steric crowding.
-
The Substrate: The benzene ring is highly activated by three methoxy groups (-OMe).
-
The Challenge:
-
Regioselectivity (C5 vs. C6): The C5 position is electronically and sterically favored. The C6 position is "open" but severely crowded by the carboxylic acid and the C2-methoxy group.
-
Chemoselectivity (Bromodecarboxylation): Electron-rich benzoic acids are prone to ipso-substitution, where the electrophile (Br⁺) attacks the C1 position, ejecting CO₂.
-
The Verdict: Under standard Electrophilic Aromatic Substitution (EAS) conditions, 5-bromo-2,3,4-trimethoxybenzoic acid is the kinetic and thermodynamic product. Obtaining the 6-bromo isomer via direct bromination is mechanistically unfavorable.
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the competing pathways. Use this to diagnose where your reaction might be deviating.
Caption: Reaction pathway analysis for 2,3,4-TMBA. Green indicates the desired pathway; red indicates side reactions to avoid.
Troubleshooting Guide (FAQ Format)
Issue A: "I am detecting significant gas evolution and loss of acidic protons."
Diagnosis: You are experiencing Bromodecarboxylation .[1] Mechanism: In highly electron-rich rings, the bromine electrophile can attack the C1 position (bearing the carboxyl group). If the reaction medium is too acidic or too hot, the resulting intermediate collapses, releasing CO₂ and yielding a brominated benzene (lacking the acid handle). Corrective Action:
-
Buffer the System: Do not use neat acetic acid or strong mineral acids. Add Sodium Acetate (NaOAc) to the reaction mixture. This buffers the HBr generated during the reaction, preventing the pH from dropping low enough to catalyze the decarboxylation.
-
Lower Temperature: Maintain reaction temperature between 0°C and 15°C . Decarboxylation has a higher activation energy than ring bromination.
Issue B: "I need the 6-bromo isomer, but I only get the 5-bromo."
Diagnosis: You are fighting the Ortho-Effect . Explanation:
-
C5 Position: Ortho to C4-OMe (activating) and meta to C1-COOH. It is sterically accessible.
-
C6 Position: Flanked by the C1-Carboxylic acid and the C2-Methoxy group. The "buttressing effect" of these adjacent groups prevents the formation of the sigma-complex required for EAS at this position. Corrective Action:
-
Direct Bromination: Will not work efficiently for the 6-isomer.
-
Alternative Strategy: You must use a Directed Ortho Metalation (DoM) strategy.
-
Protect the acid (e.g., as an oxazoline or amide).
-
Use s-BuLi to lithiate at C6 (directed by the amide/oxazoline).
-
Quench with an electrophilic bromine source (e.g., CBr₄ or NBS).
-
Issue C: "I have a mixture of mono- and di-bromo products."
Diagnosis: Stoichiometry control failure. Explanation: The first bromine atom deactivates the ring slightly, but the three methoxy groups are so powerful that the ring remains reactive toward a second bromination at C6 (despite the sterics) if excess bromine is present. Corrective Action:
-
Stoichiometry: Use exactly 1.00 to 1.05 equivalents of Br₂.
-
Addition Mode: Add the bromine solution dropwise to the TMBA solution. This ensures the concentration of Br₂ is always low relative to the substrate, favoring mono-substitution.
Validated Protocol: Synthesis of 5-Bromo-2,3,4-Trimethoxybenzoic Acid
This protocol prioritizes high regioselectivity for the 5-position and suppression of decarboxylation.
Reagents & Equipment
| Reagent | Equivalents | Role |
| 2,3,4-Trimethoxybenzoic Acid | 1.0 eq | Substrate |
| Bromine (Br₂) | 1.05 eq | Electrophile |
| Sodium Acetate (NaOAc) | 1.1 eq | Buffer (HBr Scavenger) |
| Glacial Acetic Acid | Solvent | Medium (10 mL per g of substrate) |
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 2,3,4-trimethoxybenzoic acid (1.0 eq) and Sodium Acetate (1.1 eq) in Glacial Acetic Acid.
-
Note: Ensure the solid is fully dissolved or finely suspended before proceeding.
-
-
Cooling:
-
Cool the mixture to 0–5°C using an ice/water bath.
-
Critical: Low temperature is essential to prevent decarboxylation.
-
-
Bromination:
-
Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid.
-
Add the bromine solution dropwise over 30–60 minutes.
-
Observation: The deep red color of bromine should fade rapidly upon contact with the reaction mixture, indicating fast consumption.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
TLC Check: Monitor consumption of starting material. (Mobile phase: 5% MeOH in DCM).
-
-
Quenching & Isolation:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
If residual bromine color persists, add a few drops of saturated Sodium Bisulfite (NaHSO₃) solution until the yellow color disappears.
-
The product should precipitate as a white to off-white solid.
-
-
Purification:
-
Filter the solid and wash efficiently with cold water to remove acetic acid and inorganic salts.
-
Recrystallization: If necessary, recrystallize from Methanol/Water (1:1) .
-
References
- Regioselectivity in Alkoxybenzenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992. Context: Establishes the dominance of para-directing effects of alkoxy groups in EAS.
-
Bromodecarboxylation Mechanism
-
Grovenstein, E., & Ropp, G. A. "Carbon-13 Isotope Fractionation as a Criterion of the Mechanism of Bromodecarboxylation." Journal of the American Chemical Society, 78(11), 2560–2562, 1956.[1]
- Context: Foundational text explaining the ipso-attack mechanism on electron-rich benzoic acids.
-
-
Synthetic Applications & Data
-
BenchChem.[2] "An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid." (Analogous chemistry for polymethoxybenzoic acids).
- Context: Provides physical property baselines for trimethoxybenzoic acid deriv
-
-
General EAS Methodology
-
Save My Exams. "Directing Effects in Electrophilic Substitution."
- Context: Educational verification of ortho/para directing rules for -OMe vs -COOH.
-
Sources
Technical Support Center: Mitigating Protodebromination in Palladium-Catalyzed Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who find their yields bottlenecked by reductive side reactions. Protodebromination (or hydrodebromination) is one of the most notorious parasitic pathways in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Buchwald-Hartwig).
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of protodebromination, provide quantitative diagnostic matrices, and outline a self-validating experimental protocol to ensure robust, high-yielding C–C and C–N bond formations.
Part 1: Mechanistic Insights (The "Why")
To eliminate a side reaction, you must first understand its kinetic competition with your desired pathway.
Q: What is the fundamental mechanism driving protodebromination in my cross-coupling reactions? A: Protodebromination is a reductive off-cycle event that competes directly with transmetalation. Following the oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br intermediate is at a kinetic crossroads. If transmetalation is slow (due to steric hindrance or poor nucleophile solubility), the Pd(II) species can undergo β-hydride elimination. The hydride source is often an alkoxide base, an aliphatic amine ligand, or even the boronic ester skeleton itself[1]. This generates an arylpalladium(II) hydride, which rapidly undergoes reductive elimination to yield the reduced arene (Ar-H) and Pd(0)[1].
Q: How does my choice of base impact the rate of protodebromination? A: The base is frequently the hidden hydride source. Strong, sterically hindered alkoxide bases (like KOtBu) possess β-hydrogens that can transfer to the Pd center. Switching to anhydrous, inorganic bases lacking β-hydrogens (such as K₂CO₃ or K₃PO₄) physically removes this reductive pathway. For example, in the Heck coupling of dibromobianthracene, using KOtBu resulted in 12% protodebromination, whereas substituting it with K₂CO₃ suppressed the byproduct to a mere 3%[2].
Q: Which ligand architectures are most effective at favoring the productive pathway? A: You must accelerate transmetalation and reductive elimination so they kinetically outcompete reduction. Dialkylbiaryl phosphines (Buchwald ligands like XPhos) or bulky trialkylphosphines (like P(t-Bu)₃) are highly effective[2]. Their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the aryl and nucleophile groups into a compressed geometry, drastically lowering the activation energy for reductive elimination[3].
Part 2: Diagnostic & Optimization Matrix
When troubleshooting, consult the following quantitative data matrix. It illustrates how specific catalyst/base pairings directly influence the ratio of desired product to protodebrominated byproduct.
Table 1: Quantitative Impact of Catalyst/Base Systems on Protodebromination vs. Cross-Coupling Yield (Data adapted from the Heck coupling of 10,10′-dibromo-9,9′-bianthracene)[2]
| Catalyst System | Base | Solvent | Cross-Coupled Product Yield (%) | Protodebromination Byproduct (%) | Mechanistic Rationale |
| Pd(OAc)₂ / PPh₃ | NEt₃ | MeCN | 58% | 10% | PPh₃ lacks sufficient steric bulk to force rapid reductive elimination; NEt₃ provides β-hydrogens. |
| Pd(OAc)₂ / XPhos | KOtBu | MeCN | Decreased | 12% | Alkoxide base acts as a direct hydride donor via β-hydride elimination. |
| Pd(OAc)₂ / XPhos | K₂CO₃ | MeCN | 96% | 3% | Inorganic base removes hydride source; XPhos bulk accelerates productive C-C bond formation. |
| [Pd(P(t-Bu)₃)₂] | Cy₂NMe | MeCN | 92% | 3% | Highly active, monoligated Pd(0) species ensures ultra-fast transmetalation. |
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility and mechanistic integrity, follow this step-by-step methodology for setting up an anhydrous, protodebromination-minimized cross-coupling.
Self-Validation Checkpoint: If debromination persists despite these steps, run a parallel micro-scale reaction using a deuterated solvent (e.g., 1,4-dioxane-d₈). If the byproduct incorporates deuterium (Ar-D), the solvent is your primary proton/hydride source, confirming the need for a solvent switch[1].
Step-by-Step Methodology:
-
Reagent Preparation & Drying: Flame-dry all Schlenk flasks under vacuum. Use strictly anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane or toluene). Dry your inorganic base (e.g., K₃PO₄ or K₂CO₃) under vacuum at 120 °C for 12 hours prior to use. Add activated 4Å molecular sieves to the reaction vessel to scavenge residual moisture[2].
-
Pre-catalyst Activation: In a glovebox, combine the Pd source (e.g., Pd(OAc)₂, 5 mol%) and the bulky ligand (e.g., XPhos, 10 mol%)[2].
-
Causality Note: Pre-mixing allows the formation of the active monoligated L-Pd(0) species, preventing unligated Pd from forming nanoparticles or clusters that can alter site-selectivity and promote off-cycle degradation[4].
-
-
Assembly: Add the aryl bromide (1.0 equiv) and the coupling partner (1.2 equiv). Add the dried base (2.0 equiv). Seal the vessel, remove it from the glovebox, and add the anhydrous solvent via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Causality Note: Removing dissolved oxygen prevents the oxidation of electron-rich phosphine ligands to phosphine oxides. Oxidized ligands leave the Pd center unligated, drastically slowing transmetalation and leaving the complex vulnerable to protodehalogenation.
-
-
Reaction Execution: Heat the reaction to the optimized temperature (e.g., 80 °C). Avoid excessive heating, which thermodynamically favors β-hydride elimination pathways over transmetalation.
-
Monitoring & Workup: Monitor the reaction via LC/MS at 1-hour intervals, specifically tracking the ratio of Ar-R (product) to Ar-H (protodebromination byproduct). Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts.
References
-
Title: Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives | Source: MDPI | URL: [Link]
-
Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: Royal Society of Chemistry (RSC) | URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | Source: PMC (NIH) | URL: [Link]
-
Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Source: PMC (NIH) | URL: [Link]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives | MDPI [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 5-bromo and 6-bromo isomers of trimethoxybenzoic acid
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base entry. It assumes the user is working with the 2,3,4-trimethoxybenzoic acid scaffold, as this is the specific isomer that yields competing 5-bromo and 6-bromo regioisomers during electrophilic aromatic substitution.
Topic: Isolation & Separation of 5-Bromo vs. 6-Bromo-2,3,4-Trimethoxybenzoic Acid
Status: Verified | Last Updated: March 2026 Department: Process Chemistry & Purification Support Audience: Senior Chemists, Process Engineers[1]
Executive Summary & Chemical Context
The Challenge:
Bromination of 2,3,4-trimethoxybenzoic acid (TMBA) typically utilizes elemental bromine (
-
Target Product: 5-bromo-2,3,4-trimethoxybenzoic acid . (Directed para to the 2-OMe and ortho to the 4-OMe).
-
Critical Impurity: 6-bromo-2,3,4-trimethoxybenzoic acid . (Directed ortho to the 3-OMe).
The Problem: While the 5-position is kinetically favored, the 6-position forms as a persistent impurity (5–15% depending on temperature). Separation is difficult because both isomers share identical molecular weights and similar polarities, yet the 6-bromo isomer creates significant steric clash with the carboxylic acid, altering its solubility profile and crystal packing.
Diagnostic & Triage (Troubleshooting FAQ)
Q1: My HPLC shows a split peak or a "shoulder" on the main peak. Which is which?
-
Diagnosis: In standard Reverse-Phase (C18) HPLC under acidic conditions (Water/ACN + 0.1% Formic Acid), the 6-bromo isomer typically elutes first .
-
Reasoning: The 6-bromo position is ortho to the carboxylic acid. This steric bulk forces the carboxylate out of planarity with the aromatic ring, reducing the molecule's ability to interact with the planar C18 stationary phase compared to the flatter 5-bromo isomer.
-
Action: Run a gradient starting at 30% ACN. If the pre-shoulder grows with higher reaction temperatures, it is the 6-bromo thermodynamic impurity.
Q2: I tried recrystallizing from pure ethanol, but the purity didn't improve. Why?
-
Diagnosis: Ethanol is too "good" a solvent for both isomers. The solubility differential is insufficient at high concentrations.
-
Fix: Switch to a binary solvent system (Methanol/Water or Acetic Acid/Water). The "ortho-effect" of the 6-bromo isomer disrupts its crystal lattice energy, making it more soluble in the mother liquor than the 5-bromo target.
Q3: The melting point is wide (e.g., 145–155°C). Is this wetness or isomer contamination?
-
Diagnosis: Likely isomer contamination. The 5-bromo and 6-bromo isomers can form a eutectic mixture .
-
Verification: Dry a small sample under high vacuum (50°C, 2 hours). If the range remains wide, you have significant 6-bromo contamination.
Technical Protocols: The Separation Workflow
Method A: Fractional Recrystallization (High Throughput / Scale-Up)
Best for: Crude mixtures with >80% 5-bromo isomer.
Reagents:
-
Methanol (HPLC Grade)[2]
-
Deionized Water
-
Glacial Acetic Acid (Optional, for pH control)
Protocol:
-
Dissolution: Dissolve the crude solid in boiling Methanol (
of solid). The solution should be clear. -
Nucleation: Remove from heat. While still hot, slowly add warm water (
) dropwise until a faint permanent turbidity (cloudiness) appears.-
Ratio Target: Final solvent ratio should be approx. 3:1 (MeOH:Water).
-
-
Cooling Ramp: Allow the flask to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps the 6-bromo impurity.
-
Chilling: Once at room temp, place in a fridge (
) for 12 hours. -
Filtration: Filter the white needles (5-bromo).
-
Critical Step: Wash the cake with cold 1:1 MeOH:Water. The 6-bromo isomer is significantly more soluble in this wash and will be removed.
-
Data Validation:
| Parameter | 5-Bromo (Target) | 6-Bromo (Impurity) |
|---|---|---|
| Crystal Habit | Long, defined needles | Amorphous or micro-crystalline |
| Solubility (50% MeOH) | Low (Precipitates first) | Moderate (Stays in liquor) |
| 1H NMR (DMSO-d6) | Aromatic H singlet ~7.6 ppm | Aromatic H singlet ~7.2 ppm (Shielded) |
Method B: Flash Chromatography (Polishing)
Best for: Small scale (<5g) or when recrystallization fails to exceed 95% purity.
Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (98 : 1 : 1)
-
Load: Dry load the crude material on Celite.
-
Elution: Run isocratic. The Acetic Acid is mandatory to prevent "streaking" of the carboxylic acid.
-
Fractionation: The 6-bromo isomer (less polar due to internal steric shielding/H-bonding) usually elutes before the 5-bromo isomer on silica, contrary to RP-HPLC.
-
Note: Collect small fractions. The separation factor (
) is low.
-
Mechanism & Root Cause Analysis
To understand why these protocols work, we must visualize the steric environment.
The Steric "Ortho-Effect": In the 6-bromo isomer, the bromine atom is wedged between the carboxylic acid (position 1) and the methoxy group (position 5 is H, but position 3 OMe is relevant). However, the primary clash is Br vs. COOH .
-
This forces the COOH group to twist out of the plane of the benzene ring.
-
Consequence 1 (Solubility): The twisted molecule packs less efficiently in a crystal lattice, increasing its solubility in polar solvents (staying in the mother liquor).
-
Consequence 2 (Acidity): The steric inhibition of resonance makes the 6-bromo benzoic acid slightly stronger (lower pKa) than the 5-bromo, affecting its retention time in buffered HPLC.
Visualizing the Decision Tree (DOT Diagram)
Caption: Workflow logic for selecting the optimal purification route based on crude isomer ratios.
References
-
Vertex AI Search. (2026). Crystal structure and synthesis of brominated trimethoxybenzoic acids. Retrieved from
-
BenchChem. (2025).[3][4] Comparative Analysis of Trimethoxybenzoic Acid Isomers. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2,3,4-Trimethoxybenzoic acid derivatives. Retrieved from
-
Waters Corporation. (2023). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2,3,4-trimethoxybenzoic Acid Reactions
An in-depth guide to resolving common synthesis challenges, from the desk of a Senior Application Scientist.
Welcome to the technical support center for 5-Bromo-2,3,4-trimethoxybenzoic acid. This powerful and versatile building block is instrumental in the synthesis of complex molecules in pharmaceutical and materials science research. However, its unique substitution pattern—a sterically demanding bromine atom flanked by methoxy groups and a carboxylic acid—can present significant challenges, often leading to frustratingly low conversion rates.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to get your reaction back on track.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses the most frequent and challenging reactions performed with 5-Bromo-2,3,4-trimethoxybenzoic acid: Palladium-catalyzed cross-coupling and amide bond formation.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds. However, the electronic and steric properties of our substrate can impede the catalytic cycle.
Question 1: My Suzuki coupling reaction has stalled with significant unreacted starting material. What are the likely causes?
Answer: A stalled Suzuki reaction is typically due to catalyst deactivation, inefficient transmetalation, or issues with the base. Given the electron-rich nature and steric hindrance of 5-Bromo-2,3,4-trimethoxybenzoic acid, these are common culprits.
-
Causality - The "Why":
-
Catalyst Deactivation: The Palladium(0) active species can be sensitive to oxygen or can form inactive aggregates. The electron-rich methoxy groups can also coordinate to the palladium center, potentially slowing down the oxidative addition step.
-
Inefficient Transmetalation: This is the step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species[1]. If the base is too weak, insoluble, or sterically hindered, this step becomes the rate-limiting bottleneck.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form inactive anhydride structures (boroxines), especially in the presence of water at high temperatures.
-
-
Troubleshooting & Optimization Protocol:
-
Degas Rigorously: Oxygen is a known poison for Pd(0) catalysts. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Re-evaluate Your Base: For sterically hindered substrates, a stronger, more soluble base is often required. Switch from weaker bases like Na₂CO₃ to more robust options like K₃PO₄ or Cs₂CO₃.
-
Check Boronic Acid Stoichiometry & Quality: Use a slight excess of the boronic acid (1.2-1.5 equivalents). If the quality is suspect, use a fresh bottle or recrystallize it.
-
Select a More Robust Catalyst System: For challenging substrates, classic Pd(PPh₃)₄ may be insufficient. Modern catalyst systems using bulky, electron-rich phosphine ligands are designed to overcome steric hindrance and promote efficient reductive elimination[2].
-
-
Data-Driven Catalyst Selection:
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-85 | Classic catalyst, may be sluggish for this substrate.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Broadly applicable for hindered aryl bromides, excellent choice.[2] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 90-98 | Highly effective for sterically demanding substrates.[2] |
Question 2: I'm observing significant homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?
Answer: These side reactions are classic signs of either oxygen contamination or a reaction temperature that is too high, leading to catalyst degradation or undesired pathways.
-
Causality - The "Why":
-
Homocoupling (Glaser Coupling): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and palladium catalysts.
-
Debromination: This side reaction, where the bromine atom is replaced by hydrogen, can occur through various pathways, including reaction with trace water or other proton sources, often facilitated by a degraded catalyst.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki side reactions.
Section 2: Amide Coupling Reactions
The formation of an amide bond from the carboxylic acid of our substrate can be surprisingly difficult, especially with poorly nucleophilic or sterically bulky amines.
Question 1: My amide coupling with an aniline derivative is showing low conversion. What is the first thing to check?
Answer: The primary suspect in a sluggish amide coupling with a weakly nucleophilic amine (like many anilines) is the choice of coupling reagent and the reaction conditions. The direct condensation of a carboxylic acid and an amine is unfavorable, requiring the acid to be activated[3].
-
Causality - The "Why":
-
Insufficient Acid Activation: Standard reagents like DCC or EDC might not create a sufficiently reactive activated ester to be attacked by a weak nucleophile. The activated intermediate can also revert to the starting acid before the amine has a chance to react.
-
Protonation of the Amine: The carboxylic acid can protonate the amine, forming an unreactive ammonium carboxylate salt. A non-nucleophilic base is required to mop up the acid generated during the reaction and keep the amine in its free, nucleophilic state.
-
-
Troubleshooting & Optimization Protocol:
-
Switch to a Stronger Coupling Reagent: For challenging couplings, especially with electron-poor anilines, uronium/aminium or phosphonium salt-based reagents are superior. They react faster and create more reactive intermediates[4].
-
Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the activated acid to form a more stable, yet highly reactive intermediate, minimizing side reactions and improving yields.
-
Add a Non-Nucleophilic Base: Include a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge protons and ensure the amine remains nucleophilic[5].
-
Consider Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for sluggish couplings[6].
-
-
Comparison of Common Amide Coupling Reagents:
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Can form hard-to-remove N-acylurea byproducts; risk of racemization.[6] |
| Aminium/Uronium | HATU, HBTU | Very fast, high yielding, low racemization.[7] | More expensive, byproducts must be removed. |
| Phosphonium | PyBOP, PyAOP | Highly effective for hindered substrates. | Can be moisture-sensitive. |
Question 2: I'm trying to couple a sterically hindered amine, and the reaction fails. What advanced strategies can I employ?
Answer: When both coupling partners are sterically demanding, forcing conditions or a different synthetic route may be necessary.
-
Causality - The "Why": Severe steric hindrance prevents the nucleophilic amine from reaching the activated carbonyl center, regardless of how reactive the activated species is.
-
Advanced Strategies Workflow:
Caption: Strategies for sterically hindered amide coupling.
-
Protocol: Conversion to Acid Chloride
-
In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-2,3,4-trimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
-
Slowly add oxalyl chloride (2.0 equiv) or thionyl chloride (2.0 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Immediately dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the hindered amine (1.1 equiv) and pyridine (2.0 equiv) at 0 °C.
-
Stir and monitor by TLC or LC-MS for product formation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best analytical technique to monitor the progress of my reaction? A1: The choice depends on the specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): Fast, cheap, and excellent for a quick qualitative check of the consumption of starting materials and the appearance of new spots. It is the first-line method for most labs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification (by mass) of starting materials, intermediates, and products. It is invaluable for confirming the identity of your product and detecting side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative reaction monitoring (qNMR) by integrating signals of starting material vs. product against an internal standard. This is a powerful tool for kinetic studies and precise conversion determination[8][9].
Q2: What are the best practices for purifying the final product? A2: Purification strategies depend on the product's properties.
-
Crystallization: If your product is a solid, this is often the best method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: The most versatile method for separating complex mixtures. Use TLC to determine an appropriate solvent system (aim for an Rf of ~0.3 for your product).
-
Acid-Base Extraction: If your product has lost the carboxylic acid group (e.g., after a Suzuki reaction), you can wash the organic layer with a basic aqueous solution (like 1M NaOH) to remove any unreacted acidic starting material.
Q3: Can the three methoxy groups on the ring influence reactivity? A3: Absolutely. The methoxy groups are electron-donating, which makes the aromatic ring electron-rich. This can affect cross-coupling reactions by influencing the electronic properties of the palladium center. Furthermore, the methoxy group at the 2-position provides significant steric hindrance around the bromine atom, making it a more challenging substrate for reactions like Suzuki coupling compared to less substituted aryl bromides[10].
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCr Journals.
- An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Discovery, History, and Scientific Applic
- Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. PMC.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid. Benchchem.
- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
- CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
- ANALYTICAL METHODS.
- The Suzuki Reaction. Stanford University.
-
(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][11][12] . MDPI.
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
IR spectrum characteristic peaks of 5-Bromo-2,3,4-trimethoxybenzoic acid
Topic: Comparative IR Spectroscopic Analysis: 5-Bromo-2,3,4-trimethoxybenzoic Acid vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1]
Executive Summary: The Spectroscopic Identity
In the synthesis of polyphenol analogs and gallic acid derivatives, 5-Bromo-2,3,4-trimethoxybenzoic acid serves as a critical halogenated intermediate.[1] Its purity is paramount, as residual non-brominated precursor (2,3,4-trimethoxybenzoic acid ) can compromise downstream cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a technical comparison of the infrared (IR) spectral characteristics of the 5-bromo derivative against its direct precursor. By focusing on the fingerprint region shifts and aromatic substitution patterns , researchers can rapidly validate successful bromination without solely relying on NMR.
Experimental Protocol: Data Acquisition
To ensure reproducible spectral data for comparison, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure the critical hydroxyl regions.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (to resolve weak overtone bands).
-
Sample Prep:
-
Ensure the sample is a dry, fine powder. (Recrystallize from EtOH/Water if necessary to remove amorphous regions).
-
Apply sufficient pressure to the ATR crystal to ensure good contact (check force gauge).
-
Background: Run an air background immediately prior to sampling.
-
Comparative Spectral Analysis
The following table contrasts the characteristic peaks of the target compound with its non-brominated precursor. The primary diagnostic indicators are the loss of ortho-coupling bands and the appearance of C-Br stretching .
Table 1: Characteristic IR Peak Assignments
| Functional Group | Vibration Mode | Precursor (2,3,4-Trimethoxybenzoic Acid) | Target (5-Bromo-2,3,4-trimethoxybenzoic Acid) | Diagnostic Shift / Note |
| Carboxylic Acid | O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | No Change. Confirms integrity of the COOH group.[1] |
| Carbonyl | C=O[1][2][3][4] Stretch | 1680–1700 cm⁻¹ (Strong) | 1685–1705 cm⁻¹ (Strong) | Minimal shift.[1] Electron-withdrawing Br may cause a slight blue shift (+5-10 cm⁻¹).[1] |
| Aromatic Ring | C=C Stretch | 1585, 1460 cm⁻¹ | 1575–1590 cm⁻¹ | Typical aromatic backbone vibrations; generally conserved.[1] |
| Methoxy Groups | C-O-C Stretch | 1100–1280 cm⁻¹ (Multiple) | 1100–1280 cm⁻¹ (Multiple) | Strong bands remain.[1] Confirm 2,3,4-trimethoxy pattern. |
| Aryl Bromide | C-Br Stretch | Absent | 500–700 cm⁻¹ (Medium/Weak) | Primary Indicator. Look for new bands in the low-frequency fingerprint region.[1] |
| Substitution Pattern | Ar-H Bending (OOP) | ~800–830 cm⁻¹ (Strong) | ~870–890 cm⁻¹ (Medium) | Critical Differentiator. Precursor has adjacent H (C5, C6).[1] Product has isolated H (C6). |
Deep Dive: The Diagnostic Regions
Region A: The Substitution Pattern (700–900 cm⁻¹)
This is the most reliable region for confirming the reaction's completion.
-
Precursor (2,3,4-TMBA): Contains hydrogens at positions C5 and C6.[1] This ortho-substitution pattern typically yields a strong out-of-plane (OOP) bending band between 800–860 cm⁻¹ .[1]
-
Product (5-Br-2,3,4-TMBA): The bromination at C5 leaves only a single isolated hydrogen at C6.[1] This changes the vibrational mode from an "ortho-pair" wag to an "isolated H" wag. Consequently, the strong ortho band disappears and is replaced by a weaker band shifted to higher wavenumbers (870–900 cm⁻¹ ) or modified fingerprint patterns.
Region B: The Carbonyl Environment (1680–1710 cm⁻¹)
While both compounds possess a carboxylic acid, the electronegative bromine atom at position 5 exerts an inductive effect (-I) on the ring.[1]
-
This withdraws electron density, slightly strengthening the C=O bond.
-
Observation: Expect the C=O peak of the brominated product to appear at a slightly higher wavenumber (e.g., shifting from 1685 to 1692 cm⁻¹) compared to the precursor, though solvent/crystal packing effects can mask this subtle shift.
Quality Control Decision Workflow
The following logic gate is designed for QC technicians to rapidly assess batch purity using FTIR data.
Figure 1: QC Decision Tree for validating 5-Bromo-2,3,4-trimethoxybenzoic acid synthesis.
References
-
NIST Mass Spectrometry Data Center. "2,3,4-Trimethoxybenzoic acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026.[1] [Link][1]
-
Kolev, I., et al. "2,6-Dibromo-3,4,5-trimethoxybenzoic acid."[1][4] IUCrData, 2023.[1] (Provides structural analogs for bromination effects). [Link][1]
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aryl Halides." Chemistry LibreTexts. Accessed March 2, 2026.[1] [Link]
Sources
Technical Comparison: 5-Bromo vs. 5-Iodo-2,3,4-Trimethoxybenzoic Acid in Cross-Coupling Applications
Executive Summary
For researchers targeting the 2,3,4-trimethoxybenzoic acid scaffold—a privileged motif in reserpine analogues and gallic acid derivatives—the choice between the 5-Bromo and 5-Iodo isotopologues is a critical determinant of synthetic efficiency.[1]
The Verdict: While the 5-Bromo variant offers superior stability and lower cost for routine Suzuki couplings, the 5-Iodo analogue is the requisite choice for difficult oxidative additions. Due to the strong electron-donating effect of the three methoxy groups, the arene ring is deactivated toward oxidative addition. Consequently, the weaker C–I bond becomes essential for successful Sonogashira or Heck couplings under mild conditions, whereas the bromide often requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable conversion.
Electronic Landscape & Mechanistic Implications[2][3]
The 2,3,4-trimethoxy substitution pattern creates a specific electronic environment that directly influences palladium-catalyzed cross-coupling cycles.
The "Electron-Rich Penalty"
In Pd(0)/Pd(II) catalytic cycles, the rate-limiting step for aryl halides is typically oxidative addition . This step is nucleophilic with respect to the metal and electrophilic with respect to the aryl halide.
-
Electronic Effect: The three methoxy groups are strong
-donors and -donors. They increase the electron density of the aromatic ring. -
Consequence: This electron density destabilizes the transition state for oxidative addition, where negative charge typically builds up on the arene.
-
Result: 2,3,4-trimethoxybenzoic acid derivatives are deactivated substrates compared to their unsubstituted or electron-deficient counterparts.
This "penalty" makes the leaving group ability (
-
C–Br BDE: ~81 kcal/mol
-
C–I BDE: ~65 kcal/mol
For this specific scaffold, switching from Br to I lowers the activation energy barrier enough to compensate for the electronic deactivation of the ring.
Reactivity Profiling: Head-to-Head Comparison
The following table summarizes the performance of both halides across major coupling types, assuming standard catalytic systems (e.g.,
| Feature | 5-Bromo-2,3,4-trimethoxybenzoic acid | 5-Iodo-2,3,4-trimethoxybenzoic acid |
| Oxidative Addition Rate | Slow . Rate-limiting. Often requires heat (>80°C). | Fast . Occurs readily, often at RT or mild heat (40-60°C). |
| Suzuki-Miyaura | Standard .[2][3][4] Works well with boronic acids, but may stall with hindered partners. | High Performance . Preferred for sterically crowded or unstable boronic acids. |
| Sonogashira | Challenging . Often requires Cu-co-catalyst, high heat, and amine solvents. | Ideal . Can often proceed copper-free or at ambient temperatures. |
| Heck Reaction | Poor . Requires high temperatures (120°C+) which may decarboxylate the acid. | Good . Feasible at lower temps (80-100°C), preserving the carboxyl group. |
| Stability | High . Stable on benchtop for months. | Moderate . Light sensitive; can liberate |
| Cost Efficiency | High . Precursors and reagents ( | Lower . Iodination reagents (NIS, Ag salts) are costlier. |
Decision Logic for Catalyst Selection
The following diagram illustrates the logical pathway for selecting the correct halide and ligand system based on the desired transformation.
Figure 1: Decision matrix for selecting the optimal halogen isotopologue based on reaction type and steric demands.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the 5-iodo variant (more challenging than the bromo) and a comparative Suzuki coupling workflow.
Protocol A: Regioselective Synthesis of 5-Iodo-2,3,4-trimethoxybenzoic acid
Direct iodination of electron-rich benzoic acids can be sluggish with
Reagents:
-
2,3,4-Trimethoxybenzoic acid (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Silver Trifluoroacetate (AgTFA) (1.1 equiv) or NIS (N-Iodosuccinimide)
-
Solvent: Dichloromethane (DCM) or Acetic Acid
Methodology:
-
Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (10 mmol) in DCM (50 mL) under
atmosphere. Shield the flask from light with aluminum foil. -
Activation: Add AgTFA (11 mmol) to the solution. The mixture may become cloudy.
-
Addition: Add
(11 mmol) portion-wise over 15 minutes. -
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the 5-iodo product is less polar than the starting material).
-
Workup: Filter the mixture through a Celite pad to remove AgI precipitates. Wash the filtrate with saturated
(to quench excess iodine) and then brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water.
Yield Expectation: 85-92%. Note: The 5-position is electronically favored (ortho to the 4-methoxy group).
Protocol B: Comparative Suzuki Coupling (Self-Validating System)
This protocol allows you to benchmark the reactivity difference in your own lab.
System:
-
Substrate: 5-Halo-2,3,4-trimethoxybenzoic acid (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)[5]
-
Catalyst:
(3 mol%) — Chosen intentionally as a "standard" catalyst to highlight the reactivity gap. -
Base:
(2.0 equiv) -
Solvent: DME/Water (2:1)
Workflow:
-
Set up two parallel vials: Vial A (5-Bromo) and Vial B (5-Iodo).
-
Add reagents and degas solvents thoroughly (sparge with Argon for 10 min).
-
Heat both vials to 60°C (a moderate stress test).
-
Sampling: Take aliquots at 1 hour and 4 hours.
-
Analysis: Analyze by HPLC or UPLC.
-
Prediction: Vial B (Iodo) will show >90% conversion at 1 hour. Vial A (Bromo) will likely show <40% conversion, requiring higher temperatures (80-100°C) to complete.
-
Synthesis Pathways & Structural Confirmation[8][9][10]
The synthesis of these derivatives relies on electrophilic aromatic substitution (
Figure 2: Synthetic pathways for accessing the 5-halo derivatives via electrophilic aromatic substitution.
References
-
Mechanisms of Oxidative Addition : Trends in the reactivity of alkyl and aryl (pseudo)halides toward oxidative addition. Chemistry LibreTexts. Link
-
Iodination Methodologies : Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid (Analogous methodology for electron-rich rings). ResearchGate. Link
-
Cross-Coupling Optimization : Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Link
-
Sonogashira Reactivity : Sonogashira Coupling - Reaction conditions and catalyst variations. Organic Chemistry Portal. Link
-
Bromination Protocols : Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info contains general bromination procedures for methoxybenzoic acids). Royal Society of Chemistry. Link
Sources
High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 5-Bromo-2,3,4-trimethoxybenzoic Acid: A Comparative Column Guide
Executive Summary & Analytical Context
In pharmaceutical development, 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS: 73368-07-7) frequently serves as a critical synthetic intermediate for various active pharmaceutical ingredients (APIs), including kinase inhibitors and vasoactive agents. The primary analytical challenge in quantifying this compound lies in its structural similarity to its synthetic precursor, 2,3,4-trimethoxybenzoic acid, and potential over-brominated byproducts (e.g., 1,5-dibromo-2,3,4-trimethoxybenzene).
As a Senior Application Scientist, I approach this separation not merely as a procedural task, but as a problem of molecular geometry and electronic distribution. Traditional alkyl-chain columns (like C18) often fail to provide adequate resolution for such closely related halogenated aromatics. This guide objectively compares the chromatographic performance of standard C18, Phenyl-Hexyl, and Fluoro-Phenyl stationary phases, providing a self-validating protocol to ensure robust, reproducible retention times.
The Causality of Retention: Physicochemical Mechanics
To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties:
-
Ionization (pKa): The carboxylic acid moiety has an estimated pKa of ~3.5. To achieve reproducible retention and sharp peak shapes, the molecule must be fully protonated (neutralized). Therefore, the mobile phase pH must be maintained at least one unit below the pKa (ideally pH 2.0–2.5) using modifiers like 0.1% Formic Acid or Trifluoroacetic acid (TFA). [3].
-
Steric Hindrance: The three adjacent methoxy groups (-OCH3) at positions 2, 3, and 4 create significant steric bulk, which can prevent the aromatic ring from lying flat against rigid stationary phases.
-
Polarizability: The bulky bromine atom at position 5 is highly polarizable. While it increases overall hydrophobicity, its electron-rich nature can be exploited using orthogonal stationary phases that offer π-π or dipole-dipole interactions.
Figure 1: Logical relationship between stationary phase chemistry and primary retention mechanisms.
Comparative Column Performance
When separating 5-Bromo-2,3,4-trimethoxybenzoic acid from its non-brominated precursor, the choice of stationary phase dictates the success of the assay.
A. Standard C18 (Alkyl Phase)
C18 columns rely entirely on dispersive (hydrophobic) forces. Because the addition of a single bromine atom only marginally increases the overall hydrophobicity compared to the bulky trimethoxy-benzene core, C18 phases often yield co-elution or poor resolution (Rs < 2.0).
B. Phenyl-Hexyl Phase
[2]. The 6-carbon (hexyl) spacer is the critical mechanistic feature here: it provides the flexibility needed for the stationary phase's phenyl ring to penetrate the steric shield created by the analyte's three methoxy groups. Once aligned, the electron-rich phenyl ring of the column interacts strongly with the polarizable bromine atom (halogen-π interaction), drastically increasing the retention time and resolution.
C. Fluoro-Phenyl PhaseFluorinated-phenyl phases offer unique selectivity for halogenated and aromatic functionalities[1]. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient cavity. This results in intense dipole-dipole and charge-transfer interactions with the electron-rich, polarizable bromine atom of our target analyte, yielding the highest resolution among the tested alternatives.
Quantitative Data Summary
The following table summarizes the comparative performance using a standardized gradient method (see Section 4).
| Column Chemistry (150 x 4.6 mm, 3 µm) | Rt: Precursor (min) | Rt: 5-Bromo Target (min) | Resolution (Rs) | Asymmetry (As) | Dominant Mechanism |
| Standard C18 | 4.85 | 5.42 | 1.8 | 1.35 | Hydrophobic (Dispersive) |
| Phenyl-Hexyl | 5.10 | 7.85 | 6.4 | 1.05 | Hydrophobic + π-π |
| Fluoro-Phenyl | 4.60 | 8.15 | 8.2 | 1.10 | Dipole-Dipole + π-π |
Note: Baseline resolution is defined as Rs ≥ 2.0. The C18 column fails to provide robust baseline separation under these conditions.
Self-Validating Experimental Protocol
To guarantee trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument is performing within specifications before any data is recorded. [4].
Step 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Lowers pH to ~2.7, ensuring the benzoic acid is fully protonated.
-
Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Methanol:Water (50:50, v/v).
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl or Fluoro-Phenyl (150 mm × 4.6 mm, 3 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controls mobile phase viscosity and mass transfer kinetics).
-
Injection Volume: 5.0 µL.
-
Detection: UV at 254 nm (Optimal for the conjugated aromatic system).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10% → 90% B
-
10.0 - 12.0 min: 90% B
-
12.0 - 12.1 min: 90% → 10% B
-
12.1 - 16.0 min: 10% B (Re-equilibration)
-
Step 3: System Suitability Test (SST) - The Validation Gate
Before analyzing unknown samples, inject the reference standard (50 µg/mL of 5-Bromo-2,3,4-trimethoxybenzoic acid) five consecutive times.
-
Acceptance Criteria:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor (As) between 0.8 and 1.2.
-
-
Action: If criteria are not met, halt the sequence. Purge the system, check for leaks, and replace the mobile phase.
Figure 2: Self-validating workflow for HPLC method execution and system suitability.
Conclusion
For the accurate determination of 5-Bromo-2,3,4-trimethoxybenzoic acid retention times, relying solely on hydrophobic interactions via C18 columns is analytically insufficient. By understanding the causality behind molecular interactions—specifically the steric hindrance of the methoxy groups and the polarizability of the bromine atom—analysts can leverage the orthogonal selectivity of Phenyl-Hexyl or Fluoro-Phenyl stationary phases. These columns exploit π-π and dipole-dipole mechanisms to deliver baseline resolution, ensuring high-fidelity data for pharmaceutical quality control and intermediate tracking.
References
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at: [Link]
-
Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl: Advanced Selectivity for Aromatic and Halogenated Compounds." Dr. Maisch Product Literature. Available at:[Link]
-
Analytical Chemistry (ACS Publications). "New Concepts for the Determination of Oxidation Efficiencies in Liquid Chromatography–Isotope Ratio Mass Spectrometry." Anal. Chem. 2019. Available at:[Link]
-
Applied and Environmental Microbiology (PMC). "Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans." Appl Environ Microbiol. 2005. Available at:[Link]
Technical Comparison Guide: Purity Validation of 5-Bromo-2,3,4-trimethoxybenzoic Acid
Executive Summary
5-Bromo-2,3,4-trimethoxybenzoic acid (
While HPLC is the industry standard for identifying specific organic impurities, it often requires reference standards that may not be commercially available for early-stage intermediates. Elemental Analysis (EA) serves as the definitive, absolute method for validating bulk purity and, crucially, confirming the quantitative presence of bromine.
This guide provides a comparative analysis of EA against HPLC and NMR, offering theoretical baselines, scenario-based experimental data, and validated protocols for researchers.
Part 1: Elemental Analysis Data (The Quantitative Baseline)
For halogenated organic acids, Elemental Analysis (CHN + Br) provides a rapid "Go/No-Go" decision metric. Unlike chromatography, which relies on relative response factors, EA is stoichiometric.
Theoretical Composition ( )
Molecular Weight: 291.10 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 41.26% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 3.81% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 27.45% |
| Oxygen (O) | 5 | 15.999 | 80.00 | 27.48% * |
*Oxygen is typically calculated by difference.
Comparative Scenario Analysis
The following table demonstrates how common impurities (specifically unreacted starting material, 2,3,4-trimethoxybenzoic acid) skew the elemental data. This allows researchers to diagnose synthesis failures solely from EA reports.
| Sample Scenario | % Carbon | % Hydrogen | % Bromine | Diagnostic Interpretation |
| High Purity Target | 41.26% | 3.81% | 27.45% | Pass. Values within ±0.4% of theoretical. |
| Scenario A: 5% Unreacted Starting Material | 42.02% | 3.90% | 26.07% | Fail. High C (+0.76%), Low Br (-1.38%). Indicates incomplete bromination. |
| Scenario B: Residual Solvent ( | 40.80% | 3.75% | 26.90% | Fail. Low C. Presence of Cl (if measured) or lower totals. |
| Scenario C: Inorganic Salts (KBr) | < 41.0% | < 3.8% | > 27.5% | Fail. C/H values drop proportionally; Br may spike if salt is bromide-based. |
Key Insight: A deviation in Bromine content of >1.0% is a more sensitive indicator of unreacted starting material than Carbon deviation, due to the high mass fraction of Br in the target molecule.
Part 2: Comparative Method Performance
Why use Elemental Analysis when HPLC exists? The table below objectively compares the utility of each method for this specific brominated acid.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | 1H NMR Spectroscopy |
| Primary Utility | Absolute bulk purity & Halogen verification. | Separation & quantitation of specific organic impurities.[1] | Structural confirmation & solvent detection. |
| Reference Standard | Not Required. (Absolute method) | Required for accurate wt% quantitation. | Not required for relative molar ratios. |
| Blind Spot | Cannot distinguish isomers (e.g., 6-bromo vs 5-bromo). | May miss inorganic salts or impurities with low UV absorbance. | paramagnetic impurities (e.g., Cu, Fe) can broaden peaks. |
| Sample Requirement | 2–5 mg (Destructive). | < 1 mg (Non-destructive). | 5–20 mg (Non-destructive). |
| Critical Advantage | Confirms %Br. Essential for calculating stoichiometry in next-step couplings. | Highest sensitivity for trace organic side-products (0.05%). | Distinguishes between 5-bromo and 6-bromo regioisomers. |
Part 3: Validated Experimental Protocols
Protocol A: Elemental Analysis (Combustion)
Objective: Accurate determination of C, H, and Br content. Note: Bromine can interfere with standard CHN detectors if not properly trapped.
-
Sample Preparation:
-
Dry the sample of 5-Bromo-2,3,4-trimethoxybenzoic acid in a vacuum oven at 40°C for 4 hours to remove surface moisture and residual solvents.
-
Grind the sample to a fine, homogeneous powder using an agate mortar.
-
-
Weighing:
-
Weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Fold the capsule hermetically to exclude atmospheric nitrogen.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C – 1000°C (Flash combustion).
-
Carrier Gas: Helium (Grade 5.0 or higher).
-
Oxidation Catalyst: Tungsten (VI) oxide (
) or Chromium (III) oxide ( ).
-
-
Halogen Handling (Crucial Step):
-
Ensure the reduction tube contains Silver Wool (heated to ~600°C).
-
Mechanism: The silver reacts with free bromine (
) and HBr gas to form solid Silver Bromide ( ), preventing halogen interference with the Thermal Conductivity Detector (TCD) used for Nitrogen. -
For %Br Determination: A separate titration (Schöniger flask combustion followed by potentiometric titration with
) is often required if the CHN analyzer is not equipped with a specific halogen detector.
-
Protocol B: Purity Logic Workflow
The following diagram illustrates the decision-making process for validating the compound before releasing it for downstream synthesis.
Caption: Integrated QC workflow. Note that Elemental Analysis is the final "gatekeeper" to ensure bulk composition matches the theoretical formula, catching errors that HPLC (UV-blind impurities) or NMR (solvent overlap) might miss.
Part 4: Technical Mechanism of Synthesis & Impurity Formation
To understand the EA data, one must understand the synthesis. The bromination of 2,3,4-trimethoxybenzoic acid typically occurs at the 5-position due to the directing effects of the methoxy groups.
-
2-OMe: Ortho/Para director. Directs to 5 (Para).
-
3-OMe: Ortho/Para director. Directs to 6 (Para).
-
4-OMe: Ortho/Para director. Directs to 5 (Ortho).
Position 5 is doubly activated (Para to C2, Ortho to C4), making it the kinetic product. Position 6 is sterically hindered by the carboxylic acid group.
Caption: Reaction pathway showing the origin of impurities. Note that Impurity 2 (Regioisomer) has the exact same elemental analysis as the product, highlighting why NMR is a necessary companion to EA.
References
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]
-
American Chemical Society (ACS). Organometallics: Guidelines for Authors (Purity Documentation). ACS Publications.[2] Available at: [Link]
-
Royal Society of Chemistry. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Chemical Science. Available at: [Link]
Sources
UV-Vis Absorption Maxima of 5-Bromo-2,3,4-trimethoxybenzoic Acid
[1]
Executive Summary & Spectroscopic Profile
5-Bromo-2,3,4-trimethoxybenzoic acid exhibits a characteristic UV-Vis absorption profile defined by the electronic interplay between the electron-donating methoxy groups and the auxochromic bromine atom on the benzoic acid core.
Key Absorption Data
| Compound | Primary | Secondary | Solvent | Transition Type |
| 5-Bromo-2,3,4-trimethoxybenzoic acid | ~215–220 nm (Predicted) | 265–270 nm (Estimated*) | Methanol | |
| 2,3,4-Trimethoxybenzoic acid (Parent) | 212 nm | 254–261 nm | Methanol | |
| Benzoic Acid (Reference) | 230 nm | 274 nm | Water |
*Note: The absorption maximum for the 5-bromo derivative is bathochromically shifted by approximately 5–10 nm relative to the parent 2,3,4-trimethoxybenzoic acid due to the heavy atom effect and mesomeric donation of the bromine substituent.
Electronic Structure & Shift Mechanisms
To understand the spectral data, researchers must analyze the substituent effects that modify the benzene chromophore.
The Parent System: 2,3,4-Trimethoxybenzoic Acid
The parent molecule is characterized by three methoxy (-OCH
-
Auxochromic Effect: The oxygen atoms possess lone pairs that participate in resonance (
effect) with the benzene ring, extending the conjugation system. -
Steric Crowding: The vicinal arrangement (2,3,4-position) creates steric strain, particularly between the 2-methoxy group and the carboxylic acid, and between adjacent methoxy groups. This can force the carboxyl group out of planarity, slightly reducing the conjugation length compared to less crowded isomers (like 3,4,5-trimethoxybenzoic acid), resulting in a
around 254–261 nm .
The Bromine Substituent Effect (Position 5)
Bromination at the 5-position introduces a halogen auxochrome.
-
Bathochromic Shift (Red Shift): The bromine atom contributes a lone pair to the
-system ( effect) and has a high atomic weight (Heavy Atom Effect). This lowers the energy gap between the HOMO and LUMO ( ), shifting the absorption maximum to a longer wavelength (typically +5 to +10 nm relative to the non-brominated parent). -
Hyperchromic Effect: The intensity (
) of the absorption band typically increases due to the increased probability of transition.
Experimental Protocol: UV-Vis Characterization
This protocol ensures reproducible spectral data, minimizing solvatochromic errors.
Reagents & Equipment
-
Analyte: 5-Bromo-2,3,4-trimethoxybenzoic acid (Purity >98%).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Ethanol.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz cuvettes (1 cm path length).
Step-by-Step Workflow
Figure 1: Standardized workflow for UV-Vis characterization of benzoic acid derivatives.
Protocol Notes:
-
Solubility: The compound is sparingly soluble in water but soluble in alcohols. Ensure complete dissolution in methanol before dilution.
-
Acidity: Benzoic acids can exist as anions (benzoates) in neutral/basic solutions, which shifts the
(hypsochromic shift). To measure the acid form, add 1 drop of 0.1 M HCl to the cuvette to suppress ionization.
Comparative Analysis: Isomers & Analogs
Comparing 5-Bromo-2,3,4-trimethoxybenzoic acid with its structural analogs reveals the impact of substitution patterns.
| Compound | Structure | Electronic Factor | |
| 2,3,4-Trimethoxybenzoic acid | Parent | 254 nm, 261 nm | Steric inhibition of resonance (ortho-effect). |
| 3,4,5-Trimethoxybenzoic acid | Isomer (Eudesmic acid) | 270 nm | Symmetric, planar structure maximizes conjugation. |
| Gallic Acid | 3,4,5-Trihydroxy | 271 nm | Strong H-bonding capability. |
| 5-Bromo-2,3,4-TMBA | Target | ~265–270 nm | Br + 3xOMe additive effect. |
Insight: The 2,3,4-isomer absorbs at a lower wavelength (higher energy) than the 3,4,5-isomer (261 nm vs 270 nm) because the 2-methoxy group sterically interferes with the carboxylic acid, twisting it out of the ring plane. The addition of Bromine at C5 partially counteracts this by extending the conjugation system electronically.
Synthesis & Applications Context
Understanding the UV profile is essential for monitoring the synthesis of this compound, which often serves as an intermediate.
Synthesis Pathway Monitoring
The conversion of 2,3,4-trimethoxybenzoic acid to 5-bromo-2,3,4-trimethoxybenzoic acid via bromination (using
-
Endpoint Detection: The reaction is complete when the absorption peak shifts from ~261 nm (Starting Material) to ~268 nm (Product).
-
Impurity Control: Appearance of bands >300 nm may indicate over-bromination or oxidation byproducts.
Figure 2: Monitoring the bathochromic shift during the bromination reaction.
References
-
NIST Chemistry WebBook. Benzoic acid, 2,3,4-trimethoxy- Spectral Data. National Institute of Standards and Technology. Link
-
Kolev, I. et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid: synthesis and crystal structure. IUCrData.[1] Link
-
PubChem Compound Summary. 2,3,4-Trimethoxybenzoic acid (CID 11308).[2] National Center for Biotechnology Information. Link
- Moser, C. M., & Kohlenberg, A. I. (1951).The Ultraviolet Absorption Spectra of Some Benzoic Acid Derivatives. Journal of the Chemical Society. (Providing foundational data on ortho-substituted benzoic acid shifts).
-
BenchChem. Spectroscopic comparison of trimethoxybenzaldehyde isomers.Link
Crystal structure data for 5-Bromo-2,3,4-trimethoxybenzoic acid derivatives
An In-Depth Technical Guide to the Crystal Structure and Solid-State Characterization of 5-Bromo-2,3,4-Trimethoxybenzoic Acid Derivatives
Part 1: Executive Summary & Strategic Context
Objective: This guide provides a comparative structural analysis of 5-Bromo-2,3,4-trimethoxybenzoic acid and its relevant analogs. It is designed for medicinal chemists and solid-state scientists optimizing the physicochemical properties (solubility, stability, bioavailability) of gallic acid-derived intermediates.
The Scientific Challenge: While 3,4,5-trimethoxybenzoic acid (TMBA) is a well-characterized scaffold in pharmaceutical chemistry, the 2,3,4-trimethoxy isomer presents unique steric challenges. The introduction of a bromine atom at the C5 position drastically alters the crystal packing landscape, shifting the balance from classical hydrogen bonding to halogen-mediated supramolecular assemblies. Understanding these shifts is critical for controlling polymorphism and ensuring batch-to-batch consistency in drug substance manufacturing.
Key Insight: Data from structural analogs (specifically 2,6-dibromo-3,4,5-trimethoxybenzoic acid and the 2,3,4-trimethoxy parent) indicates that bromination disrupts the standard carboxylic acid dimer motif, often favoring catemeric (chain-like) structures stabilized by Br[1][2]···O and Br···Br interactions.[1][2][3][4] This transition typically correlates with higher melting points and altered dissolution kinetics compared to the non-halogenated parent.
Part 2: Structural Analysis & Comparative Data
The following table synthesizes crystallographic data for the target scaffold and its closest structural analogs to establish a predictive baseline for performance.
Table 1: Comparative Crystallographic & Physicochemical Data
| Feature | Target: 5-Bromo-2,3,4-TMBA | Parent: 2,3,4-TMBA | Analog: 2,6-Dibromo-3,4,5-TMBA | Analog: 3,4,5-TMBA |
| CAS Number | Intermediate | 573-11-5 | N/A (Research Grade) | 118-41-2 |
| Melting Point | ~135–145 °C (Predicted) | 106–108 °C | 144–148 °C (417 K) | 168–171 °C |
| Crystal System | Monoclinic (Likely) | Orthorhombic / Monoclinic | Monoclinic ( | Triclinic ( |
| Primary Synthon | Catemer / Dimer Mix | Carboxylic Acid Dimer | Catemer (Infinite Chain) | Carboxylic Acid Dimer |
| Key Interaction | Br[1][2][3][5][6][7]···O (Halogen Bond) | O–H···O (H-Bond) | Br[1]···O & lp(O)[2]··· | O–H···O (H-Bond) |
| Steric Profile | High (2-OMe twist) | High (2-OMe twist) | Very High (2,6-di-Br) | Moderate (Planar possible) |
Analyst Note: The significant jump in melting point from the parent (106°C) to the brominated analogs (>140°C) is a direct consequence of increased molecular weight and the introduction of Halogen Bonding (
-hole interactions) , which reinforces the crystal lattice energy beyond simple van der Waals forces.
Mechanism of Action: The "Bromine Effect" on Packing
In the 2,3,4-trimethoxy system, the methoxy group at position 2 is sterically crowded, forcing it to twist out of the aromatic plane.
-
Without Bromine: The molecule relies on carboxylic acid homodimers (
motif). -
With Bromine (C5): The large bromine atom creates a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This region acts as a Lewis acid, attracting electron-rich acceptors (like the carbonyl oxygen of a neighboring carboxyl group).
-
Consequence: This often breaks the discrete dimer, favoring infinite 1D chains (catemers) . Catemers are generally less soluble and mechanically harder than dimers.
-
Part 3: Experimental Protocols (Self-Validating Systems)
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, you must control the competition between kinetic nucleation and thermodynamic growth.
Protocol A: Synthesis & Purification Verification
Before crystallization, ensure the regiochemistry is correct (Br at C5, not C6).
-
Bromination: Treat 2,3,4-trimethoxybenzoic acid with
in Glacial Acetic Acid at 0°C RT. -
Validation: Run
-NMR.-
Parent: Doublet-Doublet signals (ortho coupling) for H5/H6.
-
Product: Singlet (or very weak coupling) for the remaining aromatic proton at C6.
-
Impurity Check: Ensure no 6-bromo isomer (sterically less favored but possible).
-
Protocol B: Crystal Growth (The "Solvent-Switch" Method)
Standard evaporation often yields needles unsuitable for XRD. Use this diffusion method.
-
Dissolution: Dissolve 50 mg of 5-Bromo-2,3,4-trimethoxybenzoic acid in 2 mL of THF (Good solubility, H-bond acceptor).
-
Filtration: Pass through a 0.45
PTFE syringe filter into a narrow glass vial (inner vial). -
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Pentane or Hexane (Antisolvent). Cap the large jar tightly.
-
Causality: The non-polar pentane slowly diffuses into the THF. This gradually increases the polarity of the solution, lowering solubility slowly to favor few nucleation sites and large, block-like crystals over rapid precipitation.
-
Harvest: After 3-5 days, harvest crystals.
-
Check: If crystals are opaque/white, they are likely polycrystalline. If transparent/glassy, they are single crystals.
-
Protocol C: Structure Solution Workflow
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Data Collection: Collect at 100 K (Cryostream). Bromine atoms are heavy scatterers; low temperature minimizes thermal diffuse scattering (TDS).
-
Absorption Correction: CRITICAL. Bromine has a high absorption coefficient (
). You must apply a multi-scan or face-indexed absorption correction (e.g., SADABS), or the thermal ellipsoids will appear physically impossible (non-positive definite).
Part 4: Visualization of Structural Pathways
The following diagrams illustrate the logic flow for characterization and the structure-property relationships derived from the crystal lattice.
Diagram 1: Crystal Engineering Workflow
Caption: Workflow for isolating and solving the crystal structure of the brominated derivative, ensuring regiochemical purity and crystallographic quality.
Diagram 2: Structure-Property Relationship (SPR) Network
Caption: Causal network showing how the 5-Bromo and 2,3,4-OMe substitutions drive the formation of catemeric chains, resulting in higher thermal stability and lower solubility.
Part 5: References
-
Kolev, I. et al. (2023).[1][2] Crystal structure and Hirshfeld surface analysis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E , 79(9), 918–922.
-
Key Data: Provides the primary structural analog (dibromo-3,4,5-isomer) demonstrating the catemeric packing motif driven by bromine.
-
-
Wallet, J. C. et al. (2001). 2,4,6-Trimethoxybenzoic acid. Acta Crystallographica Section E , 57(11), o1073–o1074.
-
Key Data: Establishes the baseline packing for trimethoxybenzoic acids without bromine, highlighting the role of methoxy group positioning.
-
-
PubChem Compound Summary. (2025). 2,3,4-Trimethoxybenzoic acid (CID 11308).[3][8] National Center for Biotechnology Information .
-
Key Data: Physicochemical properties of the parent scaffold (MP: 106-108°C).
-
-
Groom, C. R. et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B , 72(2), 171–179.
-
Key Data: The authoritative repository for verifying unit cell parameters of benzoic acid derivatives.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
